PNU-74654
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEDWBQZCRESJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113906-27-7 | |
| Record name | PNU-74654 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PNU-74654: A Technical Guide to its Mechanism of Action in the Wnt Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of PNU-74654, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This document details the molecular interactions, cellular effects, and key experimental methodologies used to elucidate its function, serving as a valuable resource for researchers in oncology and drug discovery.
Core Mechanism of Action: Disrupting the β-catenin/TCF Interaction
This compound functions as a direct inhibitor of the canonical Wnt signaling pathway by physically binding to β-catenin and preventing its interaction with the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.[1][2] In a healthy state of the Wnt pathway, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its degradation. However, when the pathway is activated, β-catenin accumulates, translocates to the nucleus, and binds to TCF/LEF transcription factors to initiate the transcription of target genes involved in cell proliferation and survival.[1]
This compound directly interferes with this crucial step. It binds to a "hot spot" on β-catenin, the same site that TCF proteins utilize for binding.[2] By competitively occupying this site, this compound effectively antagonizes the formation of the β-catenin/TCF4 complex, thereby inhibiting the transcription of Wnt target genes.[1][2] This mechanism has been demonstrated to reduce cell proliferation, induce apoptosis, and decrease the accumulation of nuclear β-catenin in various cancer cell lines.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Inhibitory Concentration
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (Kd) | 450 nM | Cell-free assay | [4] |
| IC50 | 129.8 µM | NCI-H295 (adrenocortical carcinoma) | [5] |
| IC50 | 122 ± 0.4 µM | MCF-7 (breast cancer) |
Table 2: Effects on Cell Viability and Proliferation
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| BxPC-3 | Pancreatic Cancer | 50, 150 µM | Dose-dependent reduction in cell viability and proliferation | [3] |
| MiaPaCa-2 | Pancreatic Cancer | 50, 150 µM | Dose-dependent reduction in cell viability and proliferation | [3] |
| NCCIT | Testicular Cancer | 50, 200 µM | Dose-dependent decrease in cell viability | [1] |
| NTERA2 | Testicular Cancer | 50, 200 µM | Dose-dependent decrease in cell viability | [1] |
| NCI-H295 | Adrenocortical Carcinoma | 5, 10, 50, 100, 200 µM | Significant decrease in cell proliferation after 96h | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Wnt signaling pathway, the mechanism of this compound, and a typical experimental workflow for its evaluation.
References
An In-depth Technical Guide to the Discovery and Synthesis of PNU-74654
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-74654 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical cascade implicated in the progression of numerous cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative biological data, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry who are interested in the development of Wnt pathway inhibitors.
Discovery and Mechanism of Action
This compound was identified through a combination of virtual and biophysical screening techniques aimed at discovering small molecules that could disrupt the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4).[1] This interaction is a crucial downstream step in the canonical Wnt signaling pathway. In many cancers, mutations in pathway components lead to the stabilization and nuclear accumulation of β-catenin, which then acts as a coactivator for Tcf/LEF transcription factors, driving the expression of oncogenes like c-myc and cyclin D1.[1]
This compound functions by binding directly to β-catenin with a dissociation constant (KD) of 450 nM, thereby competitively inhibiting its interaction with Tcf4.[2][3][4] This disruption prevents the formation of the active transcriptional complex, leading to the downregulation of Wnt target genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells with aberrant Wnt signaling.
Synthesis of this compound
The chemical name for this compound is 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide. Its synthesis can be achieved through a two-step process involving the formation of a hydrazide followed by a condensation reaction to form the final hydrazone product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Phenoxybenzoyl Hydrazide
-
To a solution of 2-phenoxybenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours to form the corresponding acyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
In a separate flask, dissolve hydrazine hydrate (2 equivalents) in the same solvent.
-
Slowly add the acyl chloride solution to the hydrazine solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-phenoxybenzoyl hydrazide.
Step 2: Synthesis of 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide (this compound)
-
Dissolve 2-phenoxybenzoyl hydrazide (1 equivalent) in ethanol.
-
Add 5-methyl-2-furaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to yield this compound.
Biological Activity and Quantitative Data
The biological activity of this compound has been evaluated in various cancer cell lines, demonstrating its potential as an anti-cancer agent.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (KD) | - | 450 nM | [2][3][4] |
| IC50 (Cell Viability) | NCI-H295 | 129.8 µM | [2] |
| MCF-7 | 122 ± 0.4 µM | [3] |
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in Sub-G1 Phase (Apoptosis) | Reference |
| BxPC-3 | Control | - | 3.2 ± 0.8 | [5] |
| 50 µM this compound | Increased by 14.4% | 2.9 ± 0.9 | [5] | |
| 150 µM this compound | - | 1.6 ± 0.5 | [5] | |
| MiaPaCa-2 | Control | - | 5.6 ± 0.4 | [5] |
| 50 µM this compound | - | 5.8 ± 0.5 | [5] | |
| 150 µM this compound | - | 8.0 ± 0.4 | [5] | |
| HepG2 | Control | - | 0.3 ± 0.5 | [6] |
| 150 µM this compound (72h) | - | 5.2 ± 0.6 | [6] | |
| Huh7 | Control | - | 0.6 ± 0.4 | [6] |
| 150 µM this compound (72h) | - | 4.4 ± 1.1 | [6] | |
| NCCIT | Control | - | 4.91 ± 0.60 | [2] |
| 50 µM this compound | - | 10.92 ± 2.66 | [2] | |
| 200 µM this compound | - | 50.13 ± 7.01 | [2] |
Key Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blotting
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-myc, cyclin D1, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
β-catenin/Tcf4 Interaction Assay (Fluorescence Polarization)
-
Recombinantly express and purify human β-catenin and a Tcf4-derived peptide labeled with a fluorescent probe (e.g., FITC).
-
In a 96-well black plate, add a constant concentration of the fluorescently labeled Tcf4 peptide and β-catenin.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
A decrease in fluorescence polarization indicates the displacement of the labeled Tcf4 peptide from β-catenin by this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
PNU-74654: A Technical Guide to the Inhibition of the β-catenin/Tcf4 Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PNU-74654, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This document details the mechanism of action, quantitative efficacy, and experimental methodologies related to this compound, serving as a valuable resource for researchers in oncology, developmental biology, and drug discovery.
Core Mechanism of Action
This compound functions as a competitive antagonist to the interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] In a healthy state, the Wnt signaling pathway is tightly regulated. However, in many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then forms a complex with Tcf/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[3][4]
This compound directly binds to β-catenin in the same region as Tcf4, physically obstructing the formation of the pro-oncogenic β-catenin/Tcf4 complex.[3][4] This inhibition prevents the transcription of Wnt target genes, such as c-myc and cyclin D1, ultimately leading to decreased cancer cell proliferation and increased apoptosis.[2] The binding site for this compound on β-catenin is located around a "hot spot" defined by residues K435 and R469, fitting into two narrow pockets adjacent to this region.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro studies. The following table summarizes the key quantitative metrics for the inhibitory action of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 129.8 µM | NCI-H295 (adrenocortical carcinoma) | [1] |
| Kd | 450 nM | Cell-free (β-catenin binding) | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental investigation of this compound, the following diagrams have been generated using the DOT language.
Wnt/β-catenin Signaling Pathway and this compound Inhibition
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound's inhibitory effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound.
β-catenin/Tcf4 Interaction Assay (Fluorescence Polarization)
This protocol is a general representation for a fluorescence polarization (FP) assay to measure the inhibition of the β-catenin/Tcf4 interaction.
Objective: To determine the in vitro potency of this compound in disrupting the binding of β-catenin to a Tcf4-derived peptide.
Materials:
-
Recombinant human β-catenin protein
-
FITC-labeled Tcf4 peptide
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a constant concentration of FITC-labeled Tcf4 peptide to each well.
-
Initiate the binding reaction by adding a constant concentration of recombinant β-catenin to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FITC.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
TCF/LEF Luciferase Reporter Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on Wnt-dependent transcription.
Objective: To functionally confirm that this compound inhibits the transcriptional activity of the β-catenin/Tcf4 complex in a cellular context.
Materials:
-
Cancer cell line with an active Wnt pathway (e.g., NCI-H295)
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cancer cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with a dilution series of this compound or DMSO (vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in treated cells to that in control cells.
Cell Viability (MTT) Assay
This protocol details the measurement of the cytotoxic effects of this compound on cancer cells.
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., NCI-H295)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound or DMSO (vehicle control) for 24-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Nuclear β-catenin
This protocol describes the detection of changes in the subcellular localization of β-catenin following treatment with this compound.
Objective: To visually and quantitatively assess the reduction of nuclear β-catenin levels in response to this compound treatment.
Materials:
-
Cancer cell line (e.g., NCI-H295)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-β-catenin, anti-lamin B1 as a nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cancer cells with this compound or DMSO (vehicle control) for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against β-catenin and a nuclear loading control (e.g., lamin B1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of nuclear β-catenin in treated versus control cells.
Conclusion
This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and serves as a lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, characterized by the direct inhibition of the β-catenin/Tcf4 interaction, makes it a specific and potent inhibitor of this critical oncogenic pathway. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and application of this compound in preclinical research.
References
An In-depth Technical Guide to the Structural Basis of PNU-74654 Binding to β-Catenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular basis of the interaction between the small molecule inhibitor PNU-74654 and its target, β-catenin. The document details the binding affinity, the specific molecular interactions, the experimental protocols used for its discovery and characterization, and its functional consequences on the Wnt/β-catenin signaling pathway.
Introduction: Targeting the Wnt/β-Catenin Pathway
The Wingless-related integration site (Wnt)/β-catenin signaling pathway is a crucial regulator of cellular processes, including embryonic development, tissue homeostasis, and cell proliferation.[1] Dysregulation of this pathway, often leading to the stabilization and nuclear accumulation of the multifunctional protein β-catenin, is a hallmark of numerous cancers.[2][3] In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (Tcf/Lef) transcription factors to drive the expression of oncogenes like c-myc and cyclin D1.[4]
This protein-protein interaction (PPI) between β-catenin and Tcf represents a challenging but highly attractive target for therapeutic intervention.[1][3] this compound is a small molecule inhibitor discovered through a combination of virtual and biophysical screening methods.[5][6] It functions by binding directly to β-catenin, thereby preventing its association with Tcf transcription factors and inhibiting downstream gene transcription.[4][5]
Quantitative Analysis of this compound and β-Catenin Interaction
The binding of this compound to β-catenin has been quantified using biophysical techniques, and its cellular activity has been assessed in cancer cell lines. The key quantitative parameters are summarized below.
| Parameter | Value | Method | Target | Cell Line (for IC50) | Reference |
| Dissociation Constant (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | β-catenin Armadillo Repeat Domain (aa 134-671) | N/A | [1][2][3][7][8][9][10] |
| Half Maximal Inhibitory Concentration (IC50) | 129.8 µM | Cell-based Wnt/β-catenin pathway inhibition | Wnt/β-catenin Pathway | NCI-H295 | [7] |
Note: The Kd value represents the direct binding affinity between the compound and the purified protein, while the IC50 value reflects the concentration required to inhibit the pathway's activity by 50% in a cellular context, which is influenced by factors like cell permeability and off-target effects.
Structural Basis of Binding
The precise binding mode of this compound to β-catenin was elucidated through computational modeling and supported by biophysical data.[2][3]
Binding Site: this compound binds to a "hot spot" on the surface of β-catenin's armadillo repeat domain.[2][7] This site is centered around the key residues Lysine 435 (K435) and Arginine 469 (R469), which are critical for the interaction with Tcf transcription factors.[2][7] The binding site features two narrow pockets on either side of this hot spot, which accommodate the inhibitor.[7]
Molecular Interactions: Docking studies predict a specific orientation for this compound within the binding pocket:[2][3]
-
The methyl group on the furan ring of this compound is proposed to bind within a narrow cleft formed by residues K508 and E571.[3]
-
The hydrophobic phenoxybenzene moiety is predicted to interact with the polar K435 hotspot region.[3]
The significance of these interactions was confirmed by evaluating analogs of this compound; replacement of the furan's methyl group with a proton or the phenyl moiety with a piperidine ring resulted in a significant decrease in binding affinity.[2]
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist of the β-catenin/Tcf interaction. By occupying the Tcf binding site on β-catenin, it prevents the formation of the transcriptional complex required for Wnt target gene expression.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The identification and characterization of this compound involved a multi-step process combining computational and biophysical methods.
Discovery and Validation Workflow
The overall workflow followed a logical progression from computational screening to biophysical validation and finally to cellular characterization.
Caption: Experimental workflow for the discovery and validation of this compound.
Detailed Methodologies
A. Virtual Screening (In Silico Docking)
-
Objective: To identify potential small molecule binders from a large compound library by computationally modeling their interaction with the target protein.
-
Protocol:
-
Target Preparation: The crystal structure of the human β-catenin/Tcf3 complex was used as the target. The binding pocket around the key hotspot residues (K435, R469) was defined.
-
Compound Library: A library of approximately 17,700 drug-like compounds was prepared for docking.
-
Docking Simulation: Docking software was used to predict the binding pose and score the interaction of each compound within the defined β-catenin pocket.
-
Hit Selection: Compounds were ranked based on their docking scores and visual inspection of the predicted binding modes. The top 22 candidates, including the precursor to this compound, were selected for experimental validation.[1][2][3]
-
B. WaterLOGSY NMR Spectroscopy
-
Objective: To rapidly screen the selected compounds for direct binding to the β-catenin protein.
-
Principle: This NMR technique detects the transfer of saturation from bulk water to molecules that are transiently bound to a large protein. Only compounds that bind to the target protein will show a signal, making it an effective screening method.
-
Protocol:
-
Sample Preparation: A solution of the β-catenin armadillo repeat domain (aa 134-671) is prepared in a buffered aqueous solution (e.g., PBS in 90% H₂O/10% D₂O).
-
Compound Addition: Each of the 22 candidate compounds is added individually to the protein solution.
-
NMR Data Acquisition: A WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) pulse sequence is applied. This involves selectively saturating the water resonance.
-
Data Analysis: Spectra are analyzed for the appearance of ligand signals with an opposite sign to those in a reference spectrum without protein, indicating that the ligand has bound to the protein and received magnetization transfer from the saturated bulk water. This compound was confirmed as a binder using this method.[1][3]
-
C. Isothermal Titration Calorimetry (ITC)
-
Objective: To precisely measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound/β-catenin interaction.
-
Protocol:
-
Sample Preparation: Purified β-catenin protein is placed in the ITC sample cell. This compound is loaded into the injection syringe at a higher concentration. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: A series of small, precise injections of this compound are made into the protein solution in the cell at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon each injection as the ligand binds to the protein.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to derive the Kd, enthalpy (ΔH), and stoichiometry (n). The Kd for this compound was determined to be 450 nM.[2][3]
-
D. TCF-Dependent Luciferase Reporter Assay
-
Objective: To functionally confirm that this compound inhibits the transcriptional activity of the β-catenin/Tcf complex in a cellular environment.
-
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., NCI-H295) is transiently transfected with a reporter plasmid containing Tcf binding sites upstream of a luciferase gene.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Cell Lysis and Luciferase Measurement: After an incubation period, cells are lysed, and the luciferase substrate is added.
-
Data Analysis: The light produced by the luciferase reaction, which is proportional to the transcriptional activity of the Tcf/β-catenin complex, is measured using a luminometer. A dose-dependent decrease in luminescence confirms the inhibitory activity of the compound.[4][5]
-
Conclusion
This compound stands as a key example of a small molecule successfully designed to inhibit the challenging β-catenin/Tcf protein-protein interaction. Its discovery was enabled by a modern workflow combining in silico screening with rigorous biophysical validation. The structural basis of its interaction is centered on a critical hotspot on the β-catenin surface, where it competitively blocks the binding of Tcf transcription factors with a Kd of 450 nM.[2][7] This direct binding translates to the inhibition of Wnt pathway signaling in cancer cells, leading to decreased cell proliferation and increased apoptosis, validating the therapeutic potential of targeting this crucial oncogenic pathway.[7][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. PNU 74654 | β-catenin | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PNU-74654 in Inhibiting Wnt Target Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, which drives the expression of Wnt target genes. PNU-74654 is a small molecule inhibitor that disrupts this crucial protein-protein interaction, offering a targeted approach to downregulate Wnt signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols for its characterization.
Introduction to this compound and the Wnt Signaling Pathway
The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, recruiting co-activators to initiate the transcription of target genes involved in cell proliferation, differentiation, and survival, such as CCND1 (Cyclin D1), MYC (c-Myc), and AXIN2.
This compound is a drug-like compound identified through virtual and biophysical screening that directly targets the interaction between β-catenin and TCF4.[1] By binding to β-catenin, this compound competitively inhibits the binding of TCF4, thereby preventing the formation of the transcriptional activation complex and suppressing the expression of Wnt target genes.[1][2]
Mechanism of Action of this compound
This compound physically binds to β-catenin in a well-defined "hot spot" that is critical for its interaction with TCF3 and TCF4.[3][4] This binding has been quantified with a dissociation constant (Kd) of 450 nM.[3][5][6][7][8] This direct binding sterically hinders the association of TCF4 with β-catenin, effectively blocking the transcriptional activation of Wnt target genes.[1][2]
References
- 1. GAPDH Monoclonal Antibody (258) (437000) [thermofisher.com]
- 2. Lamin B1 Monoclonal Antibody (L-5) (33-2000) [thermofisher.com]
- 3. TCF4 antibody (22337-1-AP) | Proteintech [ptglab.com]
- 4. Anti-beta Catenin antibody (ab2365) | Abcam [abcam.com]
- 5. Lamin B1 antibody (66095-1-Ig) | Proteintech [ptglab.com]
- 6. GAPDH antibody (10494-1-AP) | Proteintech [ptglab.com]
- 7. SimpleChIP® Human Axin2 Intron 1 Primers | Cell Signaling Technology [cellsignal.com]
- 8. bio-techne.com [bio-techne.com]
The Biological Activity of PNU-74654: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-74654 is a small molecule inhibitor that has garnered significant interest in oncological research due to its targeted activity against the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the early studies on the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] By binding to β-catenin, this compound physically obstructs the formation of the β-catenin/Tcf4 complex, a critical step in the canonical Wnt signaling cascade that leads to the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][2]
Quantitative Biological Data
The following tables summarize the key quantitative data from early studies on this compound, providing a comparative overview of its binding affinity and inhibitory concentrations across various cancer cell lines.
Table 1: Binding Affinity and IC50 Values
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | 450 nM | Cell-free assay (β-catenin) | [3][4][5][6] |
| IC50 | 129.8 µM | NCI-H295 (Adrenocortical Carcinoma) | [6] |
| IC50 | 122 ± 0.4 µmol/L | MCF-7 (Breast Cancer) | [7][8] |
Table 2: Effects on Cell Viability
| Cell Line | Concentration(s) | Treatment Duration | % Decrease in Viability | Reference |
| NCI-H295 | 10 µM | 96 h | 22% | [9][10] |
| 50 µM | 96 h | 27% | [9][10] | |
| 100 µM | 96 h | 50% | [9][10] | |
| 200 µM | 96 h | 97% | [9][10] | |
| BxPC-3 (Pancreatic) | 50-250 µM | 24 h | Dose-dependent reduction | [11] |
| MiaPaCa-2 (Pancreatic) | 50-250 µM | 24 h | Dose-dependent reduction | [11] |
| NCCIT (Testicular) | 50-250 µM | 24 h | Dose-dependent reduction | [1] |
| NTERA2 (Testicular) | 50-250 µM | 24 h | Dose-dependent reduction | [1] |
| HepG2 (Hepatocellular) | 50-250 µM | 24 h | Dose-dependent reduction | [12][13] |
| Huh7 (Hepatocellular) | 50-250 µM | 24 h | Dose-dependent reduction | [12][13] |
Table 3: Effects on Apoptosis
| Cell Line | Concentration(s) | Treatment Duration | Observations | Reference |
| NCI-H295 | 10, 50, 100 µM | 48 h | Increased early and late apoptosis | [9] |
| NCCIT | 50 µM | 48 h | 10.92% apoptotic cells (vs. 4.91% control) | [1] |
| 200 µM | 48 h | 50.13% apoptotic cells (vs. 4.91% control) | [1] | |
| NTERA2 | 50 µM | 48 h | 56.47% apoptotic cells (vs. 7.14% control) | [1] |
| 200 µM | 48 h | 77.87% apoptotic cells (vs. 7.14% control) | [1] | |
| HepG2 | 150 µM | 72 h | 8.2% apoptotic cells (vs. 0.3% control) | [13] |
| Huh7 | 150 µM | 72 h | 8.9% apoptotic cells (vs. 0.6% control) | [13] |
| BxPC-3 | 50, 150 µM | Not specified | No significant change in apoptosis | [14] |
| MiaPaCa-2 | 50, 150 µM | Not specified | No significant change in apoptosis | [14] |
Table 4: Effects on Cell Cycle
| Cell Line | Concentration(s) | Treatment Duration | Effect | Reference |
| BxPC-3 | 50, 150 µM | 24 h | G1 phase arrest | [11][15] |
| MiaPaCa-2 | 150 µM | 24 h | G1 phase arrest | [11][15] |
| NCCIT | 50, 200 µM | 24 h | Increased sub-G1 population | [1] |
| NTERA2 | 200 µM | 24 h | Increased sub-G1 population | [1] |
| HepG2 | 150 µM | 72 h | Increased sub-G1 population | [13] |
| Huh7 | 150 µM | 72 h | Increased sub-G1 population | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach overnight.[11]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250 µM) and incubate for a specified period (e.g., 24 hours).[11] this compound is typically dissolved in dimethyl sulfoxide (DMSO).[11]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][16][17][18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100 µL DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[11][19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.
-
Cell Treatment: Culture cells and treat them with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[11][20][21]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20][21]
-
Analysis: Analyze the stained cells by flow cytometry.[11] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent intercalating agent propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[7][22][23][24] Incubate at -20°C for at least 2 hours.[7][24]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only binds to DNA.[7][23]
-
PI Staining: Add PI staining solution to the cells.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][22]
Wound Healing (Scratch) Assay
This assay assesses collective cell migration in vitro.
-
Cell Seeding: Grow cells to a confluent monolayer in a culture plate.[3][25][26][27]
-
Creating the "Wound": Create a scratch or gap in the monolayer using a sterile pipette tip or a specialized tool.[3][25]
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.[3]
-
Treatment and Imaging: Add fresh culture medium, with or without this compound, and capture images of the scratch at time zero.[3]
-
Monitoring: Place the plate in an incubator and capture images at regular intervals (e.g., every 24 hours) to monitor the closure of the gap.[11]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
References
- 1. mdpi.com [mdpi.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. clyte.tech [clyte.tech]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. kumc.edu [kumc.edu]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. bitesizebio.com [bitesizebio.com]
The Discovery of PNU-74654: An In-Silico Screening Approach to Inhibit Wnt/β-Catenin Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery of PNU-74654, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The focus is on the pivotal role of in silico screening in identifying this compound, followed by biophysical and cell-based assays for its validation. This document provides a comprehensive overview of the methodologies employed, quantitative data, and the underlying biological pathways.
Introduction: Targeting the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. This interaction leads to the transcription of oncogenes such as c-myc and cyclin D1.[2] this compound was identified as an inhibitor of this critical protein-protein interaction (PPI).[2]
The In Silico Discovery of this compound
The identification of this compound originated from a virtual screening campaign designed to find small molecules that could disrupt the β-catenin/TCF4 interaction.[2] This approach is particularly valuable for targeting PPIs, which often feature large and shallow binding surfaces that are challenging for traditional high-throughput screening.
Computational Methodology
The virtual screening process employed the QXP docking program to screen a subset of the Pharmacia corporate compound library.[2] The screening targeted a specific "hot spot" on the surface of β-catenin known to be critical for the interaction with TCF4.
Target Structure: The virtual screen utilized the three-dimensional crystal structure of β-catenin. The targeted binding site was a well-defined hot spot centered around the key amino acid residues Lysine 435 (K435) and Arginine 469 (R469).[2] These residues form a positively charged groove on the β-catenin surface that is essential for binding to TCF4.
Compound Library: A collection of 17,700 compounds from the Pharmacia corporate library was selected for the in silico screening.[2]
Docking Program and Scoring: The QXP program was used to dock the compounds into the identified hot spot on β-catenin. The selection of potential hits was based on a combination of scoring functions, including association energy, contact energy, intramolecular ligand strain, and van der Waals repulsion, followed by visual inspection of the docked poses.[2] From this initial screen, 22 of the best-scoring compounds were selected for further biophysical validation.[2]
Experimental Workflow for this compound Discovery
The discovery of this compound followed a multi-step workflow that integrated computational and experimental techniques.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and validation of this compound.
In Silico Screening: QXP Docking (Exemplary Protocol)
While the exact parameters from the original study are not publicly available, a representative protocol for docking small molecules to a protein target using a program like QXP would involve the following steps:
-
Protein Preparation:
-
Obtain the 3D structure of β-catenin (a relevant PDB ID would be selected, e.g., 1JDH).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site by specifying a grid box encompassing the K435 and R469 residues.
-
-
Ligand Preparation:
-
Prepare a 3D structure library of the compounds to be screened.
-
Assign appropriate atom types and charges to the ligands.
-
-
Docking Simulation:
-
Utilize a Monte Carlo or genetic algorithm-based search to explore the conformational space of each ligand within the defined binding site.
-
Score the generated poses using a predefined scoring function that evaluates factors like intermolecular interactions and ligand strain.
-
-
Hit Selection:
-
Rank the compounds based on their docking scores.
-
Visually inspect the top-ranked poses to assess the quality of the binding mode and interactions with key residues.
-
Biophysical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy - WaterLOGSY: This technique is used to detect weak binding interactions between a small molecule and a protein.
-
Sample Preparation: Prepare two samples: one containing the compound of interest in a buffered solution (e.g., phosphate-buffered saline in 90% H₂O/10% D₂O) and another identical sample containing the target protein (β-catenin) at a low micromolar concentration.
-
NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum with water suppression for both samples using a WaterLOGSY pulse sequence. This experiment selectively excites the water resonance and observes the transfer of magnetization to molecules that interact with the bulk water, either directly or through the protein.
-
Data Analysis: Compounds that bind to the protein will show a change in the sign or intensity of their NMR signals in the presence of the protein compared to the sample without the protein.
Isothermal Titration Calorimetry (ITC): ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: Prepare a solution of β-catenin in a suitable buffer and a solution of this compound in the same buffer.
-
ITC Experiment: Fill the ITC sample cell with the β-catenin solution and the injection syringe with the this compound solution. A series of small injections of the ligand are made into the protein solution, and the heat released or absorbed during the binding event is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the KD, ΔH, and n of the interaction.
Biological Validation
TCF/LEF Luciferase Reporter Assay: This cell-based assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of TCF/LEF response elements. A constitutively expressed Renilla luciferase plasmid is often co-transfected as an internal control.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Wnt Pathway Activation: Stimulate the Wnt pathway, for example, by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Target | Reference |
| KD | 450 nM | ITC | β-catenin | [2] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) | Assay | Cancer Type | Reference |
| NCI-H295 | 129.8 | Cell Viability | Adrenocortical Carcinoma | [3] |
| Breast Cancer Cells | 122 ± 0.4 | Cell Growth | Breast Cancer | [4] |
| Pancreatic Cancer Cells (BxPC-3, MiaPaCa-2) | Dose-dependent reduction in viability | MTT Assay | Pancreatic Cancer | [3] |
| Testicular Cancer Cells (NCCIT, NTERA2) | Dose-dependent decrease in viability | MTT Assay | Testicular Cancer | [5] |
Wnt/β-Catenin Signaling Pathway and this compound's Mechanism of Action
This compound acts by directly binding to β-catenin and preventing its interaction with TCF4, thereby inhibiting the transcription of Wnt target genes.
Conclusion
The discovery of this compound is a compelling example of how in silico screening, when coupled with rigorous biophysical and biological validation, can be a powerful strategy for identifying inhibitors of challenging targets like protein-protein interactions. This technical guide provides a framework for understanding the methodologies and data that underpinned the identification of this important Wnt/β-catenin pathway inhibitor, offering valuable insights for researchers in the field of drug discovery and development.
References
A Technical Guide to PNU-74654: A Potent Inhibitor of the β-Catenin/TCF Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4] A key event in this pathway is the interaction between nuclear β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which drives the expression of oncogenes like c-myc and cyclin D1.[2][5][6] PNU-74654 is a small molecule inhibitor designed to specifically disrupt this protein-protein interaction.[7][8][9] Discovered through virtual screening, this compound acts as a Wnt/β-catenin antagonist by competing with TCF4 for its binding site on β-catenin.[5][8] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.
The Wnt/β-Catenin Signaling Pathway and the Role of TCF/LEF
The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates cytoplasmic β-catenin, targeting it for ubiquitination and proteasomal degradation.[8][9] Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[8][9] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[2][8] In the nucleus, β-catenin binds to a member of the TCF/LEF family of transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes.[2][8][10] This final step is the primary point of intervention for molecules like this compound.
Mechanism of Action of this compound
This compound functions as a direct antagonist of the β-catenin/TCF4 interaction. It was identified through in-silico screening and validated by biophysical methods to interfere with this critical protein-protein interface.[8][9] The molecule physically binds to β-catenin in the same region as TCF4, competitively inhibiting the formation of the transcriptionally active complex.[5][8] The binding surface for TCF4 on β-catenin features a "hot spot" around residues K435 and R469, and the binding of this compound is understood to involve pockets adjacent to this site.[11] By preventing TCF/LEF from associating with β-catenin, this compound effectively blocks the transcription of downstream oncogenes, leading to anti-proliferative and pro-apoptotic effects in cancer cells with activated Wnt signaling.[5][8]
References
- 1. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances the antiproliferative effects of 5-FU in breast cancer and antagonizes thrombin-induced cell growth via the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
PNU-74654: In Vitro Assay Protocols for Cancer Cell Lines
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-74654 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. It functions by disrupting the interaction between β-catenin and T-cell factor 4 (Tcf4), a key step in the activation of Wnt target genes that promote cancer cell proliferation, survival, and migration.[1][2] In vitro studies have demonstrated the anti-cancer efficacy of this compound in a range of cancer cell lines, including pancreatic, hepatocellular, testicular, and adrenocortical cancers, by inducing cell cycle arrest, promoting apoptosis, and inhibiting cell migration.[1][3][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound specifically binds to β-catenin, preventing its association with the TCF4 transcription factor.[2][3] This inhibition leads to the downregulation of Wnt target genes such as c-myc and cyclin D1, which are essential for cell cycle progression.[3][5] Consequently, treatment with this compound can lead to G1 cell cycle arrest and a reduction in cancer cell proliferation.[1] Furthermore, by suppressing the expression of anti-apoptotic proteins like survivin and Bcl-xL, this compound can induce apoptosis in cancer cells.[1][4] The compound has also been shown to modulate the epithelial-mesenchymal transition (EMT) by increasing the expression of E-cadherin and decreasing N-cadherin, thereby inhibiting cancer cell migration and invasion.[1][5]
Key Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., BxPC-3, MiaPaCa-2, HepG2, Huh7, NCCIT, NTERA2)
-
Complete cell culture medium (specific to the cell line)
-
This compound (soluble in DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.[3]
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0, 10, 50, 100, 150, 200, and 250 µM.[1][3]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubate the plates for 24 to 96 hours, depending on the cell line and experimental design.[1][2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 200 µM) for 24 hours.[3]
-
Harvest the cells by trypsinization and collect both the supernatant and adherent cells.
-
Wash the cells with PBS and fix them in 70% ice-cold ethanol overnight at -20°C.[3]
-
After fixation, wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at 37°C.[3]
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression of proteins involved in the Wnt/β-catenin and other related signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, Cyclin D1, c-Myc, E-cadherin, N-cadherin, p-IκBα, IκBα, p65, Bcl-xL, Survivin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| NCI-H295 | Adrenocortical Carcinoma | 129.8 | 96 | Cell Proliferation | [6] |
| Pancreatic Cancer Cells | Pancreatic Cancer | 122 ± 0.4 | 24 | MTT | [7] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment (µM) | % Cells in G1 Phase | % Cells in Sub-G1 (Apoptosis) | Reference |
| BxPC-3 | Control | - | - | [1] |
| BxPC-3 | This compound (various) | Increased | Increased | [1] |
| MiaPaCa-2 | Control | - | - | [1] |
| MiaPaCa-2 | This compound (various) | Increased | Increased | [1] |
| NCCIT | 200 | - | Significantly Increased | [3] |
| NTERA2 | 200 | - | Significantly Increased | [3] |
| HepG2 | This compound (various) | - | Increased | [4] |
| Huh7 | This compound (various) | - | Increased | [4] |
Table 3: Effect of this compound on Protein Expression
| Protein | Effect of this compound | Cancer Type | Reference |
| β-catenin (nuclear) | Decreased | Adrenocortical, Pancreatic | [1][2] |
| Cyclin D1 | Decreased | Pancreatic, Colorectal | [1][5] |
| Survivin | Decreased | Pancreatic, Hepatocellular | [1][4] |
| Cyclin E | Decreased | Pancreatic | [1] |
| CDK2 | Decreased | Pancreatic | [1] |
| p27 | Increased | Pancreatic | [1] |
| E-cadherin | Increased | Pancreatic, Colorectal | [1][5] |
| N-cadherin | Decreased | Pancreatic | [1] |
| ZEB1 | Decreased | Pancreatic | [1] |
| HIF-1α | Decreased | Pancreatic | [1] |
| TNFR1 | Decreased | Testicular | [3] |
| IKB alpha | Decreased | Testicular | [3] |
| p65 | Decreased | Testicular | [3] |
| Bcl-xL | Decreased | Hepatocellular | [4] |
Visualizations
References
- 1. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
PNU-74654: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-74654 is a small molecule inhibitor that disrupts the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This interference effectively antagonizes the canonical Wnt signaling pathway, a critical pathway implicated in the proliferation and survival of various cancer cells. In preclinical research, this compound has demonstrated anti-tumor activity in several cancer types, making it a valuable tool for in vivo studies using mouse models. These application notes provide a summary of its use in mouse models, including dosage, administration, and relevant experimental protocols.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its effects by targeting a key protein-protein interaction in the Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, differentiation, and survival. This compound competitively binds to β-catenin, preventing its association with TCF and thereby inhibiting the transcription of Wnt target genes.
Dosage and Administration in Mouse Models
The administration of this compound in mouse models has been primarily documented in the context of cancer xenograft studies. The dosage and route of administration can vary depending on the cancer type and the specific experimental design.
| Mouse Model | Dosage | Administration Route | Vehicle | Frequency | Study Outcome |
| Acute Myeloid Leukemia (AML) Xenograft | 0.5 mg/kg | Intraperitoneal (i.p.) | Dimethyl sulfoxide (DMSO) | Daily for 2 days in combination with Ara-C | Reduced leukemic burden in bone marrow and improved mean survival when combined with Ara-C. |
| Breast Cancer Xenograft | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Inhibited tumor growth, with a more pronounced effect when combined with 5-FU.[1][2] |
| Colorectal Cancer Xenograft | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Inhibited tumor growth, particularly in combination with 5-FU.[3][4] |
| General Cancer Models | 0.5 - 30 mg/kg | Not Specified | Not Specified | Not Specified | General dosage range used in various mouse models. |
Note: The specific dosages for the breast and colorectal cancer studies were not available in the reviewed abstracts. Researchers should refer to the full-text publications for detailed experimental parameters.
Experimental Protocols
Below are generalized protocols for the preparation and administration of this compound in mouse models based on available information.
Preparation of this compound for In Vivo Administration
This compound is sparingly soluble in aqueous solutions and requires a specific vehicle for in vivo delivery.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the co-solvents in the following order, vortexing thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Finally, add 45% saline to the mixture to reach the final desired concentration and volume.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of administration.
Administration of this compound in a Xenograft Mouse Model
This protocol outlines the general steps for establishing a xenograft model and administering this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Prepared this compound formulation
-
Control vehicle solution
-
Syringes and needles appropriate for the chosen administration route
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation:
-
Culture the desired cancer cells under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Implant the cells into the appropriate site in the mice (e.g., subcutaneously in the flank).
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the prepared this compound formulation to the treatment group via the chosen route (e.g., intraperitoneal injection).
-
Administer the vehicle solution to the control group.
-
Follow the predetermined dosing schedule (e.g., daily for a specified number of days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight and overall health of the mice.
-
The study may be concluded when tumors in the control group reach a predetermined size or after a set duration.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume can be compared between the treatment and control groups.
-
Further analysis, such as histology, immunohistochemistry, or Western blotting, can be performed on the tumor tissue to assess the effects of this compound on relevant biomarkers.
-
Conclusion
This compound is a valuable tool for investigating the role of the Wnt/β-catenin pathway in cancer progression in vivo. The provided data and protocols offer a foundation for designing and conducting experiments using this compound in mouse models. It is crucial for researchers to consult the full-text of relevant literature to obtain specific, model-dependent parameters to ensure the success and reproducibility of their studies.
References
Application Notes and Protocols: Preparation and Handling of PNU-74654 Stock Solution with DMSO
Introduction
PNU-74654 is a small molecule inhibitor that plays a crucial role in cell signaling research, particularly in the study of the Wnt/β-catenin pathway. It functions by binding directly to β-catenin, thereby disrupting its interaction with the T cell factor 4 (Tcf4) transcription factor.[1][2][3][4] This inhibition prevents the transcription of Wnt target genes, leading to effects such as decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[3][5] Accurate and consistent experimental results hinge on the proper preparation, storage, and handling of this compound stock solutions. This document provides a detailed protocol for preparing this compound stock solutions using Dimethyl Sulfoxide (DMSO) and offers guidelines for its application in cell-based assays.
This compound Compound Profile
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide[3][6] |
| Molecular Formula | C₁₉H₁₆N₂O₃[1][2][4] |
| Molecular Weight | 320.34 g/mol [1][2][3][6] |
| CAS Number | 113906-27-7[1][2][4][6] |
| Appearance | Crystalline solid[4] |
| Purity | ≥98%[2][4][6] |
| Mechanism of Action | Inhibits the interaction between β-catenin and Tcf4 (Kᴅ = 450 nM)[1][2][4][6] |
Solubility and Storage Guidelines
Proper storage is critical to maintain the stability and efficacy of this compound. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]
Table 2.1: Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 25 - 100 mg/mL (approx. 78 - 312 mM)[2][4][7] |
| Ethanol | ~5 - 10 mg/mL[1][3] |
| Water | Insoluble[1][3] |
| DMF | ~30 mg/mL[4] |
Table 2.2: Storage Conditions
| Format | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[1][8] |
| Stock Solution in DMSO | -80°C | 1 - 2 years[1][7] |
| Stock Solution in DMSO | -20°C | 1 month[1][8] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes before storage.[1]
Mechanism of Action: Wnt/β-catenin Signaling
This compound exerts its effects by targeting a key protein-protein interaction in the canonical Wnt signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," leading to its ubiquitination and proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and bind to Tcf/Lef transcription factors to activate target gene expression. This compound physically binds to β-catenin and sterically hinders its association with Tcf4, thus blocking the transcriptional response.[4][5][6]
Caption: Wnt pathway activation and inhibition by this compound.
Protocol: Preparation of this compound Stock Solution
This protocol details the steps to prepare a 30 mM stock solution of this compound in DMSO.
4.1 Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
4.2 Safety Precautions
-
Handle this compound powder in a chemical fume hood or a well-ventilated area.
-
Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
4.3 Experimental Workflow
Caption: Workflow for preparing this compound DMSO stock solution.
4.4 Step-by-Step Protocol
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 30 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.030 mol/L × 0.001 L × 320.34 g/mol × 1000 mg/g = 9.61 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 9.61 mg of this compound powder into the tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.[7] The final solution should be clear.
-
Aliquoting: Dispense the stock solution into sterile, light-protected (amber or foil-wrapped) cryovials in volumes appropriate for single experimental use (e.g., 10-50 µL).
-
Storage: Immediately store the aliquots at -80°C for long-term stability.[1]
Application Protocol: Dilution for Cell-Based Assays
This section provides a general protocol for diluting the DMSO stock solution for use in cell culture experiments.
5.1 Protocol
-
Thaw Stock: Remove a single aliquot of the this compound stock solution from -80°C storage and thaw it at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the effect of DMSO on cells, perform a serial dilution. For example, dilute the 30 mM stock 1:100 in sterile cell culture medium to create a 300 µM intermediate solution.
-
Prepare Final Working Concentrations: Add the appropriate volume of the stock or intermediate solution to the cell culture wells to achieve the desired final concentrations. For example, to treat cells with 10, 50, and 100 µM this compound, add the corresponding volume of the stock solution to the media in each well.[9]
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, typically not exceeding 0.5%.[8][9]
Example Dilution for a 24-well plate (1 mL final volume per well):
-
Desired Final Concentration: 50 µM
-
Stock Concentration: 30 mM (30,000 µM)
-
Calculation (V₁C₁ = V₂C₂): V₁ = (1000 µL × 50 µM) / 30,000 µM = 1.67 µL
-
Procedure: Add 1.67 µL of the 30 mM stock solution to 1 mL of culture medium in the well.
-
Vehicle Control: Add 1.67 µL of pure DMSO to 1 mL of culture medium in a separate control well.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PNU 74654 | β-catenin | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Studying Apoptosis in Testicular Cancer Using PNU-74654
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-74654 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial in numerous cellular processes, including proliferation and differentiation, and its dysregulation is frequently implicated in tumorigenesis.[4][5] this compound functions by binding to β-catenin, thereby preventing its interaction with the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][3] This inhibition blocks the transcription of Wnt target genes, such as c-myc and cyclin D1, which are involved in cell growth and proliferation.[1][6]
Recent studies have highlighted the potential of this compound as a therapeutic agent in various cancers by inducing apoptosis. In the context of testicular cancer, this compound has been shown to decrease cell viability and induce programmed cell death in cell lines such as NCCIT and NTERA2.[1][2] Beyond its primary mechanism of Wnt/β-catenin pathway inhibition, in testicular cancer cells, this compound has also been found to suppress the TNFR1/IKB alpha/p65 signaling pathway, further contributing to its pro-apoptotic effects.[1][2] These application notes provide detailed protocols for utilizing this compound to study apoptosis in testicular cancer cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound on testicular cancer cell lines NCCIT and NTERA2.
Table 1: Effect of this compound on Cell Viability (MTT Assay) after 24-hour exposure
| Cell Line | This compound Concentration | % Cell Viability (Mean ± SD) |
| NCCIT | Control (0 µM) | 100% |
| 50 µM | Decreased | |
| 200 µM | Significantly Decreased | |
| NTERA2 | Control (0 µM) | 100% |
| 50 µM | Decreased | |
| 200 µM | Significantly Decreased |
Note: Specific percentage decreases were not provided in the source material, but a dose-dependent decrease was reported.[1]
Table 2: Induction of Apoptosis by this compound (Hoechst 33342 Staining)
| Cell Line | This compound Concentration | % Apoptotic Cells (Mean ± SD) |
| NCCIT | Control (0 µM) | 0.24% ± 0.33% |
| 50 µM | 2.99% ± 0.56% | |
| 200 µM | 4.54% ± 0.46% | |
| NTERA2 | Control (0 µM) | 1.69% ± 0.41% |
| 50 µM | 8.91% ± 0.91% | |
| 200 µM | 21.83% ± 1.11% |
Data extracted from a study on this compound's effect on testicular cancer cells.[1]
Table 3: Quantification of Apoptosis by Annexin V/PI Double Staining
| Cell Line | This compound Concentration | % Apoptotic Cells (Annexin V+/PI- & Annexin V+/PI+) (Mean ± SD) |
| NCCIT | Control (0 µM) | 4.91% ± 0.60% |
| 50 µM | 10.92% ± 2.66% | |
| 200 µM | 50.13% ± 7.01% | |
| NTERA2 | Control (0 µM) | 7.14% ± 0.06% |
| 50 µM | 56.47% ± 3.26% | |
| 200 µM | 77.87% ± 3.12% |
Data extracted from a study on this compound's effect on testicular cancer cells.[1]
Table 4: Effect of this compound on Cell Cycle Distribution (Sub-G1 Population)
| Cell Line | This compound Concentration | % of Cells in Sub-G1 Phase (Mean ± SD) |
| NCCIT | Control (0 µM) | 1.39% ± 0.24% |
| 50 µM | 2.58% ± 0.13% | |
| 200 µM | 37.93% ± 2.80% | |
| NTERA2 | Control (0 µM) | 5.41% ± 1.38% |
| 50 µM | 5.92% ± 0.24% | |
| 200 µM | 23.03% ± 0.12% |
An increase in the sub-G1 cell population is indicative of apoptosis. Data extracted from a study on this compound's effect on testicular cancer cells.[1]
Signaling Pathways and Experimental Workflows
References
- 1. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical significance of activated Wnt/β-catenin signaling in apoptosis inhibition of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rupress.org [rupress.org]
PNU-74654: Application Notes and Protocols for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PNU-74654, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, in the context of pancreatic cancer research. This document includes a summary of its mechanism of action, key experimental findings, and detailed protocols for relevant in vitro assays.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options. The Wnt/β-catenin signaling pathway is frequently deregulated in pancreatic cancer and is associated with a poor prognosis, making it an attractive target for novel therapeutic strategies. This compound is a compound that disrupts the interaction between β-catenin and T-cell factor 4 (Tcf4), a critical step in the activation of Wnt target genes.[1] By inhibiting this interaction, this compound effectively downregulates the oncogenic signaling driven by the Wnt/β-catenin pathway.
Mechanism of Action
This compound functions by physically binding to β-catenin, thereby preventing its association with Tcf4.[1] This disruption inhibits the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and metastasis. In pancreatic cancer cells, this compound has been shown to suppress both cytoplasmic and nuclear β-catenin levels.[1][2] Furthermore, it has been observed to impair the NF-κB pathway, which also plays a significant role in pancreatic tumor growth.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Parameter | Cell Line | Value | Reference |
| IC50 | Pancreatic Ductal Adenocarcinoma Cells (unspecified) | 122 ± 0.4 µmol/L | [3][4][5] |
| Cell Viability | BxPC-3, MiaPaCa-2 | Dose-dependent reduction | [1] |
| Colony Formation | BxPC-3, MiaPaCa-2 | Inhibited at 10, 50, and 150 µM | [1] |
Table 2: Effects of this compound on Pancreatic Cancer Cell Migration and Cell Cycle
| Parameter | Cell Line | Treatment | Effect | Reference |
| Migration | BxPC-3 | 100 µM this compound (24h) | 32.1% reduction in migration area | [1] |
| BxPC-3 | 100 µM this compound (36h) | 46.2% reduction in migration area | [1] | |
| MiaPaCa-2 | 100 µM this compound (24h) | Significant reduction in migrated cells (98.5 to 4.0 cells/mm²) | [1] | |
| MiaPaCa-2 | 100 µM this compound (48h) | Significant reduction in migrated cells (235.33 to 11.5 cells/mm²) | [1] | |
| Cell Cycle | BxPC-3 | 50 µM this compound | 14.4% increase in G1 phase population | [1] |
| BxPC-3, MiaPaCa-2 | This compound | G1 arrest | [1] |
Table 3: Modulation of Key Proteins by this compound in Pancreatic Cancer Cells
| Protein Target | Effect of this compound | Pathway/Process | Reference |
| β-catenin (cytoplasmic & nuclear) | Downregulation | Wnt Signaling | [1][2] |
| Cyclin E | Downregulation | Cell Cycle (G1/S Transition) | [1] |
| CDK2 | Downregulation | Cell Cycle (G1/S Transition) | [1] |
| p27 | Upregulation | Cell Cycle (CDK Inhibitor) | [1] |
| E-cadherin | Upregulation | Epithelial-Mesenchymal Transition (EMT) | [1] |
| N-cadherin | Downregulation | Epithelial-Mesenchymal Transition (EMT) | [1] |
| ZEB1 | Downregulation | Epithelial-Mesenchymal Transition (EMT) | [1] |
| HIF-1α | Downregulation | Hypoxia-induced EMT | [1] |
| NF-κB Pathway Proteins | Impaired | Inflammation, Proliferation | [1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cells and to calculate the IC50 value.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, MiaPaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 150 µM).
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically those containing >50 cells).
Wound-Healing Assay
Objective: To evaluate the effect of this compound on the migration of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound (e.g., 100 µM) or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plates and capture images at subsequent time points (e.g., 24, 36, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Harvest and resuspend pancreatic cancer cells in serum-free medium containing this compound or vehicle control.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
Add complete culture medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blotting
Objective: To determine the effect of this compound on the expression levels of specific proteins.
Materials:
-
Pancreatic cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., β-catenin, E-cadherin, N-cadherin, ZEB1, Cyclin E, CDK2, p27, HIF-1α) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Pancreatic cancer cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest treated and control cells by trypsinization.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates significant anti-cancer effects in pancreatic cancer models by targeting the Wnt/β-catenin pathway. It effectively reduces cell viability, proliferation, migration, and invasion, while inducing cell cycle arrest. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in pancreatic cancer. The synergistic effects of this compound with standard chemotherapeutic agents, such as gemcitabine, also warrant further investigation as a potential therapeutic strategy for this devastating disease.
References
Application Notes and Protocols: PNU-74654 in Combination with 5-FU for Breast Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including breast cancer, making it a compelling target for therapeutic intervention.[2] PNU-74654 is a small molecule inhibitor that disrupts the interaction between β-catenin and T-cell factor 4 (Tcf4), a critical step in the activation of Wnt target genes.[3][4] By inhibiting this interaction, this compound can suppress the proliferation and survival of cancer cells driven by aberrant Wnt signaling.[5][6][7]
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that acts as a pyrimidine analog.[8] Its active metabolites inhibit thymidylate synthase and can be misincorporated into RNA and DNA, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[9][10][11]
The combination of a targeted therapy like this compound with a conventional cytotoxic agent like 5-FU presents a rational approach to enhance anti-tumor efficacy and potentially overcome mechanisms of drug resistance. The inhibition of the Wnt pathway may sensitize cancer cells to the cytotoxic effects of 5-FU.
Data Presentation
Due to the retraction of the key study, no reliable quantitative data for the combination of this compound and 5-FU in breast cancer can be presented. The following tables are templates for researchers to populate with their own experimental data.
Table 1: In Vitro Cytotoxicity of this compound and 5-FU in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) ± SD |
| MCF-7 | This compound | Enter experimental data |
| 5-FU | Enter experimental data | |
| MDA-MB-231 | This compound | Enter experimental data |
| 5-FU | Enter experimental data | |
| T47D | This compound | Enter experimental data |
| 5-FU | Enter experimental data |
Table 2: Synergistic Effects of this compound and 5-FU Combination
| Cell Line | Combination Ratio (this compound:5-FU) | Combination Index (CI) | Remarks (Synergism, Additivity, Antagonism) |
| MCF-7 | e.g., 1:1 | Enter experimental data | e.g., Synergism (CI < 1) |
| MDA-MB-231 | e.g., 1:1 | Enter experimental data | e.g., Additivity (CI = 1) |
| T47D | e.g., 1:1 | Enter experimental data | e.g., Antagonism (CI > 1) |
Table 3: In Vivo Tumor Growth Inhibition in a Breast Cancer Xenograft Model
| Treatment Group | Number of Animals | Average Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | e.g., n=8 | Enter experimental data | - |
| This compound | e.g., n=8 | Enter experimental data | Calculate based on control |
| 5-FU | e.g., n=8 | Enter experimental data | Calculate based on control |
| This compound + 5-FU | e.g., n=8 | Enter experimental data | Calculate based on control |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and 5-FU on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (in a suitable solvent like DMSO)
-
5-FU (in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and 5-FU in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and 5-FU.
Materials:
-
Breast cancer cells
-
This compound and 5-FU
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, 5-FU, or the combination at predetermined concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[2][12][13]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound and 5-FU formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject breast cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, 5-FU alone, combination).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Proposed synergistic mechanism of this compound and 5-FU in breast cancer.
Caption: General experimental workflow for evaluating the combination of this compound and 5-FU.
References
- 1. Targeting the Wnt pathway in human cancers: therapeutic targeting with a focus on OMP-54F28 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
PNU-74654 solubility issues and solutions
Welcome to the technical support resource for PNU-74654. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers and scientists overcome challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by binding directly to β-catenin (with a dissociation constant, Kd, of 450 nM), which physically blocks the interaction between β-catenin and the T-cell factor 4 (Tcf4) transcription factor.[1][3] This disruption prevents the transcription of Wnt target genes, which are often implicated in cell proliferation and tumorigenesis.[4][5]
Q2: What are the known solubility limitations of this compound?
This compound is practically insoluble in water.[1][6][7] It exhibits moderate to good solubility in organic solvents like DMSO and ethanol, although reported values vary between suppliers.[1][2][3][6][7] This poor aqueous solubility is a primary challenge for its use in cell culture media and for in vivo formulations.
Q3: Can this compound be dissolved directly in aqueous buffers like PBS or cell culture media?
No. Due to its hydrophobic nature, this compound will not dissolve if added directly to aqueous solutions. It requires initial dissolution in a concentrated organic solvent stock before being diluted into aqueous experimental media.
Troubleshooting Guides
Issue: My this compound powder is not dissolving in the organic solvent.
-
Verify the Solvent: Ensure you are using a recommended solvent such as high-purity, anhydrous DMSO or ethanol.[1][2][6] Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1][2]
-
Increase Energy Input: Gentle warming in a water bath (37°C) or brief sonication can help facilitate dissolution.[2] Use these methods sparingly to avoid compound degradation.
-
Check Concentration: You may be attempting to create a stock solution that is too concentrated. Refer to the solubility data table below and consider preparing a less concentrated stock.
Issue: The compound precipitates when I dilute my DMSO stock into aqueous media.
This is a common issue when a compound with poor aqueous solubility is diluted from an organic stock into an aqueous buffer.
Quantitative Data Summary
The solubility of this compound can vary based on the purity of the compound and the quality of the solvent used. The following table summarizes reported solubility values.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 25 - 100 | 78 - 312.17 | [1][2][3] |
| Ethanol | 1 - 10 | 3.12 - 31.22 | [1][3][6][7] |
| Water | Insoluble | Insoluble | [1][6][7] |
| DMF | 30 | ~93.6 | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | ~1.56 | [3] |
Note: Molecular Weight of this compound is 320.34 g/mol .[1][6]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to final working concentrations for cell-based experiments.
Methodology:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For example, to make a 100 mM stock solution, add 31.22 µL of DMSO per 1 mg of this compound.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath until a clear solution is obtained.[2]
-
Sterilization & Aliquoting: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. Aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[1]
Protocol 2: Preparation of Formulations for In Vivo Studies
Due to its poor aqueous solubility, specific vehicle formulations are required for administering this compound in animal models. The following are two published protocols.[2]
Formulation A: PEG300/Tween-80/Saline Vehicle
This formulation creates a solution suitable for injection.
-
Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add 40% of the final desired volume of PEG300.
-
Add DMSO Stock: Add 10% of the final volume using your concentrated DMSO stock and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 5% of the final volume of Tween-80 and mix until clear.
-
Add Saline: Add 45% of the final volume using sterile saline and mix thoroughly.
-
Final Check: The final solution should be clear. This formulation has been reported to achieve a solubility of at least 2.5 mg/mL.[2]
Formulation B: Corn Oil Vehicle
This formulation creates an oil-based suspension.
-
Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add Corn Oil: In a sterile tube, add 90% of the final desired volume of corn oil.
-
Add DMSO Stock: Add 10% of the final volume using your concentrated DMSO stock.
-
Mix: Vortex or sonicate the mixture until it is a homogenous and clear solution. This formulation has also been reported to achieve a solubility of at least 2.5 mg/mL.[2]
Disclaimer: Always prepare in vivo formulations fresh on the day of use. The suitability of any formulation should be validated for the specific animal model and administration route.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PNU-74654 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of PNU-74654 for various cell lines. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound.
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
-
Question: I treated my cancer cell line with this compound, but the cell viability, as measured by an MTT assay, remains high. What could be the reason?
-
Answer: Several factors could contribute to this observation:
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a cytotoxic effect in your specific cell line. Effective concentrations can vary significantly between cell types.
-
Insufficient Treatment Duration: The duration of treatment may be too short. Some cell lines require longer exposure to this compound to undergo apoptosis or cell cycle arrest. For example, in NCI-H295 cells, a significant decrease in cell viability was observed after 72 to 96 hours of treatment.[1]
-
Cell Line Resistance: Not all cell lines are sensitive to this compound. For instance, HeLa cells have shown no significant effects in response to treatment.[2][3] This could be due to a lack of dependence on the Wnt/β-catenin pathway for survival.
-
Compound Inactivity: Ensure the this compound compound is active and has been stored correctly. It is soluble in ethanol and DMSO, but insoluble in water.[4] Prepare fresh dilutions for each experiment.
-
Experimental Error: Double-check all experimental steps, including cell seeding density, reagent concentrations, and incubation times.
-
Troubleshooting Workflow: High Cell Viability
Caption: A workflow for troubleshooting high cell viability after this compound treatment.
Issue 2: Inconsistent Inhibition of the Wnt/β-catenin Signaling Pathway
-
Question: My western blot results show inconsistent downregulation of β-catenin target genes (like Cyclin D1 and c-Myc) after this compound treatment. Why is this happening?
-
Answer: This could be due to several reasons:
-
Suboptimal Concentration: The concentration of this compound may be insufficient to effectively block the interaction between β-catenin and TCF4.
-
Timing of Analysis: The expression of target genes can be transient. It is crucial to perform a time-course experiment to determine the optimal time point for observing maximum inhibition. For example, in NCI-H295 cells, changes in β-catenin target gene expression were observed 48 hours after treatment.[2][3]
-
Nuclear β-catenin Levels: this compound acts by preventing the binding of β-catenin to TCF in the nucleus.[4] Ensure that you are analyzing the nuclear fraction for β-catenin levels to confirm its reduced accumulation.
-
Antibody Quality: The quality of the antibodies used for western blotting is critical. Validate your antibodies to ensure they are specific and sensitive.
-
Cellular Context: The regulation of Wnt target genes can be complex and cell-type specific. Other signaling pathways might also influence the expression of these genes in your cell line.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of the Wnt/β-catenin signaling pathway.[2] It functions by physically binding to β-catenin (with a dissociation constant, Kd, of 450 nM) and disrupting its interaction with the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[3][5] This prevents the transcription of Wnt target genes that are involved in cell proliferation, survival, and differentiation.[1]
Wnt/β-catenin Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Wnt pathway by blocking β-catenin/TCF interaction.
2. What is a recommended starting concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell line. A good starting point is to perform a dose-response experiment ranging from 10 µM to 200 µM. Based on published data, effective concentrations have been observed in the following ranges for different cancer cell lines:
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effects |
| NCI-H295 | Adrenocortical Carcinoma | 10 - 200 µM | Decreased cell viability, increased apoptosis, impaired steroidogenesis[1] |
| BxPC-3 | Pancreatic Cancer | 50 - 150 µM | G1 cell cycle arrest, decreased cell viability[4] |
| MiaPaCa-2 | Pancreatic Cancer | 50 - 150 µM | G1 cell cycle arrest, decreased cell viability[4] |
| NCCIT | Testicular Cancer | 50 - 200 µM | Increased cell death (apoptosis)[6] |
| NTERA2 | Testicular Cancer | 50 - 200 µM | Increased cell death (apoptosis)[6] |
| CT-26 | Colorectal Cancer | Not specified | Synergistic effect with 5-FU[7] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Suppressed NF-κB pathway activity, cell cycle disruption[4] |
| Huh7 | Hepatocellular Carcinoma | Not specified | Suppressed NF-κB pathway activity, cell cycle disruption[4] |
3. How should I prepare and store this compound?
This compound is soluble in DMSO (up to 64 mg/mL) and ethanol (10 mg/mL), but insoluble in water.[3][4] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.
4. What are some key experiments to confirm the efficacy of this compound?
To confirm that this compound is effectively inhibiting the Wnt/β-catenin pathway in your cell line, you can perform the following key experiments:
-
Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo): To determine the cytotoxic or cytostatic effects of this compound on your cells.
-
Western Blot Analysis: To assess the protein levels of key components of the Wnt pathway, such as total β-catenin, active (non-phosphorylated) β-catenin, and downstream targets like Cyclin D1 and c-Myc.
-
Immunofluorescence: To visualize the subcellular localization of β-catenin and confirm its reduced nuclear accumulation after treatment.
-
Reporter Gene Assay: To directly measure the transcriptional activity of TCF/LEF. This can be done using a luciferase reporter construct containing TCF/LEF binding sites.
-
Cell Cycle Analysis: To determine if this compound induces cell cycle arrest, which is a common outcome of Wnt pathway inhibition.[4]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[4]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 150, 200, 250 µM) for the desired duration (e.g., 24, 48, 72, or 96 hours).[1][4] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for β-catenin and Downstream Targets
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
potential off-target effects of PNU-74654
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PNU-74654. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by binding to β-catenin and disrupting its interaction with the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2][4] This inhibition prevents the transcription of Wnt target genes, which are often involved in cell proliferation, differentiation, and survival.[3]
Q2: What are the known binding affinity and effective concentrations of this compound?
The binding affinity and effective concentrations of this compound can vary depending on the cell type and experimental conditions. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 450 nM | β-catenin | [5] |
| IC50 | 129.8 µM | NCI-H295 (adrenocortical carcinoma) | [5] |
| Effective Concentration | 50-200 µM | Various cancer cell lines | [2][6] |
Q3: Are there any known off-target effects of this compound?
While a comprehensive selectivity profile against a broad panel of kinases and receptors is not publicly available, some studies have reported effects of this compound that may be considered off-target or independent of its primary Wnt/β-catenin inhibitory function. These include:
-
Modulation of the NF-κB Pathway: this compound has been shown to suppress the NF-κB signaling pathway in some cancer cell lines.[2][3][4][7] This can contribute to its anti-proliferative and pro-apoptotic effects.
-
Inhibition of Steroidogenesis: In adrenocortical carcinoma cell lines (e.g., NCI-H295), this compound has been observed to decrease the secretion of steroid hormones such as cortisol and testosterone.[6][8][9][10][11]
Researchers should be aware of these potential activities when interpreting experimental results.
Troubleshooting Guide
Problem 1: Unexpected cellular phenotype observed after this compound treatment.
Possible Cause 1: Off-target effects on the NF-κB pathway.
-
Symptoms: You observe changes in the expression of NF-κB target genes (e.g., inflammatory cytokines, anti-apoptotic proteins) or alterations in cellular processes regulated by NF-κB, such as inflammation or apoptosis, that cannot be solely attributed to Wnt pathway inhibition.
-
Troubleshooting Steps:
-
Confirm NF-κB Pathway Modulation: Perform western blotting to analyze the phosphorylation status of key NF-κB pathway components like IκBα and p65. A decrease in phosphorylation would suggest inhibition of the pathway.[2]
-
Use a More Specific NF-κB Inhibitor: As a positive control for NF-κB inhibition, treat cells with a well-characterized and specific NF-κB inhibitor (e.g., Bay 11-7082).
-
Rescue Experiment: Attempt to rescue the observed phenotype by activating the NF-κB pathway using an agonist like TNFα in the presence of this compound.
-
Possible Cause 2: Effects on steroidogenesis (in relevant cell types).
-
Symptoms: You are working with steroidogenic cells (e.g., adrenal, gonadal) and observe a decrease in hormone production or changes in the expression of steroidogenic enzymes.[6][8][9]
-
Troubleshooting Steps:
-
Measure Hormone Levels: Quantify the levels of relevant steroid hormones in your cell culture supernatant using methods like ELISA or mass spectrometry.
-
Analyze Steroidogenic Enzyme Expression: Use qPCR or western blotting to measure the expression of key enzymes in the steroidogenic pathway (e.g., STAR, CYP11A1, HSD3B2).
-
Problem 2: High levels of cytotoxicity observed at expected effective concentrations.
Possible Cause: Cell line sensitivity and experimental conditions.
-
Symptoms: You observe widespread cell death at concentrations where you expect to see specific pathway inhibition.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your specific cell line using a viability assay (e.g., MTT, CellTiter-Glo). This will help you identify a concentration range that inhibits the Wnt pathway with minimal cell death.
-
Optimize Treatment Duration: Shorter incubation times may be sufficient to observe Wnt pathway inhibition without inducing significant apoptosis.
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) to ensure that the observed effects are due to this compound and not the solvent.
-
Experimental Protocols
Key Experiment: Western Blot for NF-κB Pathway Analysis
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations for the specified time. Include positive (e.g., TNFα) and negative (vehicle) controls.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection system.
Visualizations
Caption: this compound inhibits Wnt signaling by blocking β-catenin/TCF interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the Tcf/beta-catenin complex increases apoptosis and impairs adrenocortical tumor cell proliferation and adrenal steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
PNU-74654 Technical Support Center: Minimizing Cytotoxicity to Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of PNU-74654 to normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4).[1][2] This interaction is crucial for the transcription of Wnt target genes, many of which are involved in cell proliferation and survival. By preventing this interaction, this compound can selectively induce cell cycle arrest and apoptosis in cancer cells where the Wnt/β-catenin pathway is often aberrantly activated.[2][3]
Q2: Is this compound expected to be toxic to all cell types?
Not necessarily. This compound has demonstrated a degree of selectivity for cancer cells over some normal or non-cancerous cell lines.[4][5] This selectivity is attributed to the basal state of the Wnt/β-catenin pathway in different cell types. In many normal tissues, the pathway is in a "Wnt off" state, characterized by low levels of cytoplasmic and nuclear β-catenin.[4] Consequently, these cells are less dependent on the β-catenin/TCF4 interaction for their survival and proliferation, making them less susceptible to the effects of this compound. For instance, studies have shown minimal to no cytotoxic effects on HeLa (human cervical cancer cell line, often used as a non-cancer model in some contexts) and Y1 (mouse adrenal tumor cell line) cells at concentrations that are cytotoxic to various cancer cell lines.[1][4][5]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Reported values in the literature for cancer cell lines are generally in the micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H295 | Adrenocortical Carcinoma | 129.8 | [4] |
| Breast Cancer Cells | Breast Cancer | 122 | [6] |
| Pancreatic Cancer Cells | Pancreatic Cancer | 122 | [7] |
Q4: What are the initial steps to take if I observe high cytotoxicity in my normal control cells?
If you observe unexpected toxicity in your normal cell lines, it is crucial to systematically troubleshoot the experiment. Initial steps should include:
-
Confirming the final concentration of this compound: Double-check all calculations and dilutions.
-
Assessing solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line (typically ≤ 0.1%).
-
Verifying cell health and density: Ensure that the cells were healthy and at an appropriate confluency at the time of treatment.
-
Reviewing the literature for your specific normal cell line: Check if there is any published data on the Wnt pathway activity or sensitivity to Wnt inhibitors in your cell model.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound, with a focus on minimizing off-target effects on normal cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity in normal/control cell lines | High concentration of this compound: The concentration used may be too high for the specific normal cell line, even if it is effective in the cancer cell line. | - Perform a dose-response curve on the normal cell line to determine its specific IC50 value or the maximum non-toxic concentration.- Start with a lower concentration range for your experiments and titrate up to find the optimal therapeutic window. |
| High Wnt pathway activity in the "normal" cell line: Some immortalized or primary cell lines may have higher than expected basal Wnt signaling activity. | - Characterize the basal Wnt pathway activity in your normal cell line by measuring β-catenin levels (total and nuclear) via Western blot or immunofluorescence.- If the pathway is active, consider using a different normal cell model with lower Wnt signaling. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at certain concentrations. | - Run a vehicle control with the same final concentration of the solvent to assess its toxicity.- Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%). | |
| Extended treatment duration: Prolonged exposure to the compound may lead to cumulative toxicity. | - Optimize the treatment duration. Perform a time-course experiment to determine the minimum time required to observe the desired effect in cancer cells while minimizing toxicity in normal cells. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments.- Ensure all reagents and media are of high quality and consistent between batches. |
| This compound degradation: The compound may degrade if not stored or handled properly. | - Store the stock solution of this compound at -20°C or -80°C and protect it from light.- Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Limited therapeutic window (cytotoxicity in normal cells close to the effective concentration in cancer cells) | Similar Wnt pathway dependency: The normal and cancer cell lines may have a similar level of dependency on the Wnt pathway. | - Consider combination therapy. Co-treatment with a lower dose of this compound and another anti-cancer agent (e.g., 5-fluorouracil) has been shown to have synergistic effects, potentially allowing for a reduction in the concentration of this compound and its associated toxicity.[2][8][9][10] |
| Off-target effects of this compound: At higher concentrations, the compound may have off-target effects unrelated to Wnt signaling. | - If possible, perform washout experiments to see if the toxic effects on normal cells are reversible.- Investigate downstream markers of Wnt signaling to confirm on-target activity at the concentrations being used. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for β-catenin
This protocol outlines the steps to measure the levels of β-catenin to assess the on-target effect of this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Visualizations
Caption: Mechanism of this compound in normal vs. cancer cells.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Wnt/b-catenin pathway using this compound reduces tumor growth in in vitro and in vivo models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances the antiproliferative effects of 5-FU in breast cancer and antagonizes thrombin-induced cell growth via the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with PNU-74654
Welcome to the technical support center for PNU-74654, a potent inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a Wnt/β-catenin pathway inhibitor by physically binding to β-catenin. This interaction prevents the association of β-catenin with the T-cell factor 4 (Tcf4) transcription factor, a critical step in the activation of Wnt target genes.[1][2][3] By disrupting the β-catenin/Tcf4 complex, this compound effectively arrests the transcription of genes involved in cell proliferation, survival, and differentiation.[3][4]
Q2: What are the known downstream effects of this compound treatment in cancer cell lines?
A2: Treatment with this compound has been shown to have several anti-cancer effects across a variety of cancer cell lines, including:
-
Decreased Cell Viability and Proliferation: A dose-dependent reduction in cell viability is a common observation.[1][4]
-
Induction of Apoptosis: this compound can induce both early and late-stage apoptosis in susceptible cell lines.[4][5][6]
-
Cell Cycle Arrest: The compound often causes G1 cell cycle arrest, characterized by the downregulation of cyclin E and CDK2, and upregulation of the CDK inhibitor p27.[1] In some hepatocellular carcinoma cell lines, sub-G1 arrest has been observed.[3]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): An increase in E-cadherin and a decrease in N-cadherin, ZEB1, and HIF-1α are indicative of EMT inhibition.[1]
-
Suppression of NF-κB Pathway: this compound has been shown to impair the NF-κB signaling pathway, contributing to its anti-proliferative effects.[1][2]
-
Reduced Nuclear β-catenin: The inhibitor leads to a decrease in the accumulation of β-catenin in the nucleus.[1][5][6]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors, ranging from suboptimal compound handling to biological variability between cell lines. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: No observable effect or weaker than expected activity.
| Possible Cause | Troubleshooting Step |
| Inadequate Solubility | This compound is insoluble in water.[1] Ensure that the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your aqueous cell culture medium. Precipitation of the compound upon dilution can significantly reduce its effective concentration. Visually inspect for any precipitate after dilution. |
| Compound Degradation | Improper storage can lead to the degradation of this compound. Store the solid compound and stock solutions as recommended by the supplier. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to this compound. For instance, some studies have reported no significant effects on HeLa cells.[5][6] Verify that your chosen cell line has an active Wnt/β-catenin pathway. You can assess the basal level of nuclear β-catenin or the expression of known Wnt target genes (e.g., AXIN2, MYC) by Western blot or qPCR. |
| Suboptimal Concentration or Treatment Duration | The effective concentration of this compound can vary significantly between cell lines.[6] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Similarly, the duration of treatment is critical; some effects may only be apparent after 48, 72, or even 96 hours of incubation.[5][6] |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells can lead to significant differences in the final readout, especially in proliferation and viability assays. Ensure precise and consistent cell counting and seeding for all experiments. |
| Edge Effects in Multi-well Plates | Cells in the outer wells of a multi-well plate are more prone to evaporation and temperature fluctuations, which can affect their growth and response to treatment. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium. |
| Inconsistent Compound Dilution | Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Passage Number | The characteristics of cultured cells can change over time with increasing passage number. This can lead to altered sensitivity to inhibitors. Use cells within a consistent and defined passage number range for all your experiments. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Experimental Protocols & Data
This compound Efficacy in Various Cancer Cell Lines
The following table summarizes the reported effects of this compound across different cancer cell lines. This data can serve as a reference for expected outcomes and effective concentration ranges.
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects |
| NCI-H295 | Adrenocortical Carcinoma | 10 - 200 | Decreased cell proliferation, increased apoptosis, reduced nuclear β-catenin, impaired steroid secretion.[4][5][6] |
| Y1 | Adrenocortical Carcinoma | 50 - 200 | Impaired corticosterone secretion, no decrease in cell viability.[5][6] |
| BxPC-3 | Pancreatic Cancer | 50 - 150 | Decreased cell viability, G1 cell cycle arrest.[1] |
| MiaPaCa-2 | Pancreatic Cancer | 50 - 150 | Decreased cell viability, G1 cell cycle arrest.[1] |
| HepG2 | Hepatocellular Carcinoma | 150 | Decreased cell viability, sub-G1 arrest, inhibited cell migration.[3] |
| Huh7 | Hepatocellular Carcinoma | 150 | Decreased cell viability, sub-G1 arrest, inhibited cell migration.[3] |
| MCF-7 | Breast Cancer | Not specified | Reduced cell migration and invasion.[2] |
| CT-26 | Colorectal Cancer | Not specified | Synergistic effect with 5-FU.[2] |
| NCCIT | Testicular Cancer | 50 - 200 | Increased apoptosis. |
| NTERA2 | Testicular Cancer | 50 - 200 | Increased apoptosis. |
| HeLa | Cervical Cancer | 5 - 200 | No significant effect on cell viability.[4][5][6] |
Detailed Protocol: Cell Viability (MTT) Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and typically below 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for a cell viability (MTT) assay using this compound.
Signaling Pathway
Wnt/β-catenin Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the inhibitory action of this compound. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inhibition of the β-catenin destruction complex (comprising APC, Axin, GSK3β, and CK1α). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate target gene expression. This compound directly interferes with the binding of β-catenin to TCF/LEF, thereby blocking the transcriptional output of the pathway.
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
Technical Support Center: PNU-74654 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Wnt/β-catenin pathway inhibitor, PNU-74654, in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is higher than what is reported in the literature. What are the potential causes?
Discrepancies in IC50 values are a common issue in in vitro experiments and can arise from several factors:
-
Serum Concentration: Components in fetal bovine serum (FBS), particularly albumin, can bind to small molecule inhibitors. This sequestration reduces the effective concentration of this compound available to interact with its target, β-catenin, leading to a higher apparent IC50 value.[1] It is crucial to maintain a consistent and clearly reported serum concentration throughout your experiments for reproducible results.
-
Cell Line Variability: Different cell lines exhibit varying levels of sensitivity to Wnt/β-catenin pathway inhibition. The baseline level of pathway activation, expression levels of β-catenin and Tcf/Lef transcription factors, and off-target effects can all influence the observed IC50.
-
Assay Conditions: Factors such as cell seeding density, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo®) can significantly impact the final IC50 value. Ensure these parameters are optimized and consistently maintained.
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.
Q2: I am observing inconsistent results between experiments, even when using the same cell line. How can I improve reproducibility?
Inconsistent results often stem from subtle variations in experimental conditions. Here are some key areas to focus on for improving reproducibility:
-
Standardize Serum Usage: Use the same type and batch of FBS for a set of experiments. If possible, perform a titration with varying serum concentrations to understand its impact on this compound activity in your specific cell line.
-
Consistent Cell Culture Practices: Ensure uniform cell seeding density and that cells are in the logarithmic growth phase at the time of treatment. Passage number should also be monitored and kept within a consistent range.
-
Control for Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below a level that causes toxicity to your cells (usually <0.5%).
-
Precise Compound Handling: Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock solution to avoid degradation.
Q3: My dose-response curve for this compound is flat or does not have a sigmoidal shape. What does this indicate?
A flat or non-sigmoidal dose-response curve suggests a lack of biological activity within the tested concentration range. This could be due to:
-
Inappropriate Concentration Range: The concentrations of this compound used may be too low to elicit a response. It is advisable to test a broad range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Cell Line Resistance: The chosen cell line may not have an active Wnt/β-catenin signaling pathway or may possess resistance mechanisms to this compound.
-
Compound Inactivity: The this compound may have degraded. It is recommended to test the compound in a sensitive, positive control cell line known to respond to Wnt/β-catenin inhibition.
Q4: How does serum protein binding affect the activity of this compound?
Serum contains a high concentration of proteins, with albumin being the most abundant. Many small molecule drugs are known to bind to serum albumin.[2] This binding is a reversible equilibrium, but it effectively reduces the concentration of free, unbound this compound that is available to enter the cell and interact with its intracellular target, β-catenin.[3] Consequently, a higher total concentration of this compound is required to achieve the desired biological effect in the presence of serum, leading to an increase in the observed IC50.
Quantitative Data Summary
| Experimental Variable | Condition 1 | Observed IC50 (Illustrative) | Condition 2 | Observed IC50 (Illustrative) | Reason for Difference |
| Serum Concentration | Low (e.g., 2% FBS) | 15 µM | High (e.g., 10% FBS) | 40 µM | Serum proteins can bind to the compound, reducing its effective free concentration.[1] |
| Cell Seeding Density | Low (e.g., 2,000 cells/well) | 25 µM | High (e.g., 10,000 cells/well) | 75 µM | A higher number of cells may require a greater amount of the compound to achieve the same level of inhibition. |
| Incubation Time | Short (e.g., 24 hours) | 100 µM | Long (e.g., 72 hours) | 35 µM | The effects of the inhibitor may be time-dependent, with longer exposure leading to greater efficacy. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine the Effect of Serum on this compound IC50
This protocol outlines a method to assess how varying concentrations of fetal bovine serum (FBS) impact the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line with an active Wnt/β-catenin pathway
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium containing 10% FBS.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation and Treatment Preparation:
-
After overnight incubation, carefully aspirate the medium.
-
Wash the cells once with serum-free medium.
-
Add 90 µL of medium containing the desired final FBS concentration (e.g., 0.5%, 2%, 5%, 10%) to the appropriate wells.
-
Prepare serial dilutions of this compound in the corresponding serum-containing medium at 10x the final desired concentrations.
-
-
Compound Treatment:
-
Add 10 µL of the 10x this compound serial dilutions to the wells, resulting in the final desired concentrations.
-
Include vehicle control wells (containing DMSO at the same final concentration as the highest this compound concentration) and no-cell control wells (medium only) for each serum condition.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average reading from the no-cell control wells from all other readings.
-
Normalize the data by expressing the readings from the treated wells as a percentage of the vehicle control wells for each serum condition.
-
Plot the normalized viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal dose-response curve and calculate the IC50 value for each serum concentration.
-
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
Caption: Workflow for assessing the effect of serum on this compound activity.
Caption: Logical diagram illustrating the effect of serum protein binding on this compound availability.
References
PNU-74654 dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response curve analysis of PNU-74654, a known Wnt/β-catenin pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as a Wnt/β-catenin pathway antagonist by physically binding to β-catenin and preventing its interaction with T-cell factor 4 (Tcf4).[1][2][3] This disruption of the β-catenin/Tcf complex inhibits the transcription of Wnt target genes, which are often involved in cell proliferation and survival.[3][4]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in ethanol at 10 mg/mL (31.22 mM) and in DMSO at 64 mg/mL (199.78 mM).[1][2] It is reported to be insoluble in water.[1] For cell-based assays, it is recommended to prepare a fresh stock solution in DMSO.
Q3: What are the observed effects of this compound on cancer cells?
A3: this compound has been shown to have antiproliferative effects on various cancer cell types.[1] It can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis.[1][5] Additionally, it has been observed to inhibit cancer cell migration and invasion.[1][5]
Q4: Are there any known synergistic effects with other drugs?
A4: Yes, this compound has been reported to have a synergistic anticancer effect when used in combination with 5-fluorouracil (5-FU) in breast and colorectal cancer models.[1][6]
Troubleshooting Guide
Issue 1: Inconsistent or no dose-response effect observed.
-
Possible Cause: Poor solubility of this compound in the final culture medium.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Prepare fresh dilutions of this compound for each experiment. Sonication can be used to aid dissolution if precipitation is observed.
-
-
Possible Cause: The cell line used may not have an active Wnt/β-catenin signaling pathway.
-
Possible Cause: Incorrect incubation time.
-
Troubleshooting Step: The effects of this compound on cell viability can be time-dependent. Consider extending the incubation period (e.g., up to 96 hours) as effects may be more pronounced at later time points.[3]
-
Issue 2: High background or variability in viability assays (e.g., MTT).
-
Possible Cause: Interference of the compound with the assay reagents.
-
Troubleshooting Step: Run a control plate with this compound in cell-free media to check for any direct reaction with the assay dye.
-
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension and uniform seeding density across all wells of the microplate.
-
Quantitative Data Summary
The following tables summarize the dose-response data for this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | NCI-H295 (adrenocortical carcinoma) | 129.8 µM | [7] |
| K | (Binding affinity to β-catenin) | 450 nM | [2] |
| Cell Line | Treatment Concentration (µM) | Duration | Observed Effect | Reference |
| BxPC-3 (pancreatic cancer) | 10, 50, 150 | 24 hours | Dose-dependent reduction in cell viability. | [1] |
| MiaPaCa-2 (pancreatic cancer) | 10, 50, 150 | 24 hours | Dose-dependent reduction in cell viability. | [1] |
| HepG2 (hepatocellular carcinoma) | up to 150 | 72 hours | Dose-dependent reduction in cell viability. | [5] |
| Huh7 (hepatocellular carcinoma) | up to 150 | 72 hours | Dose-dependent reduction in cell viability. | [5] |
| NCI-H295 (adrenocortical carcinoma) | 10, 50, 100, 200 | 96 hours | Significant decrease in cell proliferation. | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 150, 200 µM) for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium should be replaced every 2-3 days with fresh medium containing the compound.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response curve analysis.
References
- 1. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
managing PNU-74654 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing PNU-74654 precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3][4][5] It functions by binding to β-catenin with a high affinity, which in turn disrupts the interaction between β-catenin and T-cell factor 4 (Tcf4).[1][4][6][7] This disruption prevents the transcriptional activation of Wnt target genes, which are often implicated in cell proliferation and cancer development.[8][9]
Q2: I am observing precipitation after adding this compound to my aqueous buffer. What is the cause?
This compound is known to be insoluble in water.[1][2] Precipitation in aqueous solutions is a common issue and is expected if the compound is not properly dissolved in a suitable organic solvent before being introduced to the aqueous medium.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1][4][7] It is also reported to be soluble in ethanol.[2][3]
Q4: How can I prevent precipitation when preparing working solutions in aqueous media (e.g., cell culture media)?
To prevent precipitation, it is crucial to first prepare a concentrated stock solution of this compound in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted in the aqueous medium to the final desired concentration. The final concentration of the organic solvent in the aqueous medium should be kept as low as possible to avoid solvent-induced artifacts in your experiments. For instance, in many cell-based assays, the final DMSO concentration is kept at or below 0.1% - 0.4%.[1][5]
Q5: Are there any established formulation protocols for in vivo studies to avoid precipitation?
Yes, for in vivo applications where direct injection of a DMSO solution may be toxic, a co-solvent formulation can be used. One such protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] This formulation can help to maintain the solubility of this compound in an aqueous environment suitable for animal administration.[10]
Troubleshooting Guide: this compound Precipitation
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition of this compound to aqueous buffer. | Direct addition of solid this compound to an aqueous solution. | Always prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) first. |
| Precipitation observed after diluting the DMSO stock solution in media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a co-solvent. | - Ensure the final concentration of this compound is within the reported effective range for your experiment (e.g., 5-200 µM for in vitro studies).[1][5] - Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of potential toxicity. - Consider using a formulation with solubility enhancers like PEG300 and Tween-80 for more challenging applications.[10] |
| Cloudiness or precipitation appears over time in the prepared working solution. | The compound may be coming out of solution due to temperature changes or prolonged storage. | - Prepare fresh working solutions for each experiment. - If short-term storage is necessary, store at 4°C and visually inspect for any precipitation before use. Gently warm and vortex the solution to try and redissolve any precipitate. |
| Inconsistent experimental results. | Potential precipitation of the compound leading to inaccurate concentrations. | - Visually inspect all solutions for precipitation before use. - Centrifuge the working solution at low speed to pellet any undissolved compound before adding it to the experiment. However, this will alter the final concentration. The best practice is to ensure complete dissolution. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL (312.17 mM) | [10] |
| DMSO | 64 mg/mL (199.78 mM) | [1] |
| DMSO | 32.03 mg/mL (100 mM) | [4][7] |
| DMSO | 25 mg/mL | [6] |
| Ethanol | 10 mg/mL (31.22 mM) | [2][3] |
| Ethanol | 5 mg/mL | [1] |
| Water | Insoluble | [1][2] |
| DMF | 30 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
In Vitro Experimental Concentrations
| Cell Lines | Concentration Range | Incubation Time | Reference |
| NCI-H295, Y1, HeLa | 5 - 200 µM | 24 - 96 h | [1] |
| NCI-H295 | 10, 50, 100, 200 µM | 24 - 48 h | [5] |
| BxPC-3, MiaPaCa-2 | 50, 100, 150, 200, 250 µM | 24 h | [3] |
| NCCIT, NTERA2 | 50 - 250 µM | 24 h | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out a precise amount of this compound powder (Molecular Weight: 320.34 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.2034 mg of this compound. b. Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube. c. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the cell culture medium. c. To do this, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. d. Mix well by gentle pipetting or vortexing. The final DMSO concentration in this example will be 1%. Adjust the dilution scheme to achieve the desired final DMSO concentration (e.g., for 0.1% DMSO, perform an initial 1:10 dilution of the stock in medium, followed by a 1:100 dilution). e. Use the working solution immediately for your experiment.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PNU 74654 | β-catenin | Tocris Bioscience [tocris.com]
- 5. oncotarget.com [oncotarget.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer [mdpi.com]
importance of using fresh DMSO for PNU-74654
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-74654. The following information emphasizes the critical importance of using fresh dimethyl sulfoxide (DMSO) for the preparation of this compound solutions to ensure experimental success and reproducibility.
FAQs: Importance of Fresh DMSO for this compound
Q1: Why is it critical to use fresh, anhydrous DMSO when preparing this compound stock solutions?
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5][6] The presence of water in DMSO can significantly decrease the solubility of this compound.[1][2] This can lead to the precipitation of the compound, resulting in an inaccurate final concentration in your experiments and consequently, unreliable and non-reproducible results. Product information from suppliers explicitly recommends using newly opened DMSO to avoid these solubility issues.[1][2]
Q2: What are the potential consequences of using "old" or improperly stored DMSO with this compound?
A2: Using DMSO that has been opened multiple times or stored improperly can lead to several experimental issues:
-
Reduced Compound Efficacy: If this compound precipitates out of solution due to absorbed water, the actual concentration of the active compound in your assay will be lower than intended, leading to a diminished or absent biological effect.
-
Inconsistent Results: The amount of water absorbed by DMSO can vary, leading to batch-to-batch variability in the concentration of dissolved this compound and inconsistent experimental outcomes.
-
Potential for Compound Degradation: While specific data on this compound degradation in the presence of water is limited, the acylhydrazone moiety in its structure could be susceptible to hydrolysis under certain conditions, a process that could be facilitated by the presence of water in aged DMSO.[7]
Q3: How can I ensure my DMSO is suitable for use with this compound?
A3: To ensure the quality of your DMSO for preparing this compound solutions, follow these best practices:
-
Use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Once opened, work quickly and recap the bottle tightly immediately after use.
-
Store DMSO in a dry, inert atmosphere (e.g., in a desiccator or under argon/nitrogen).
-
For critical experiments, consider using single-use ampules of anhydrous DMSO.
-
If you suspect your DMSO has absorbed moisture, it is best to discard it and use a fresh supply.
Troubleshooting Guide: this compound Experimental Issues
This guide addresses common problems encountered during experiments with this compound, with a focus on issues related to solvent quality.
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in this compound stock solution or after dilution in media. | This compound has limited solubility, which is further reduced by water in the DMSO. | Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO. Ensure the stock concentration does not exceed the recommended solubility. When diluting into aqueous media, ensure rapid and thorough mixing. |
| Inconsistent or no biological effect of this compound observed in cell-based assays. | The actual concentration of this compound is lower than expected due to precipitation in a hydrated DMSO stock. | Always prepare this compound stock solutions in fresh, anhydrous DMSO.[1][2] Perform a dose-response curve to verify the compound's activity. |
| High variability between experimental replicates. | Inconsistent this compound concentration due to the use of DMSO with varying water content. | Use a single, fresh batch of anhydrous DMSO for all experiments within a set of replicates. Aliquot the stock solution to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Use a new, unopened bottle of high-purity, anhydrous DMSO.
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to minimize condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[1]
Cell Viability Assay (MTT Assay) Protocol with this compound
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach overnight.[8][9]
-
Prepare serial dilutions of this compound from your freshly prepared stock solution in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250 µM).[8]
-
Incubate the plate for the desired time period (e.g., 24 hours).[8][9]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours at 37°C.[9]
-
Remove the supernatant and add DMSO to dissolve the formazan product.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow: Ensuring Reliable Results
Caption: Recommended workflow for experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer [mdpi.com]
Validation & Comparative
Validating PNU-74654 On-Target Effects: A Comparative Guide to siRNA and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the on-target effects of PNU-74654, a known inhibitor of the Wnt/β-catenin signaling pathway. We present supporting experimental data, detailed protocols, and a look at alternative validation strategies.
This compound is a small molecule that disrupts the interaction between β-catenin and T-cell factor 4 (Tcf4), a key transcriptional activator in the canonical Wnt signaling pathway.[1][2] By inhibiting this protein-protein interaction, this compound effectively blocks the transcription of Wnt target genes, many of which are implicated in cell proliferation, survival, and tumorigenesis.[2][3][4] The binding affinity (KD) of this compound to β-catenin has been determined to be 450 nM.[1][5]
To confirm that the observed cellular effects of this compound are a direct result of its interaction with β-catenin, a common and effective validation method is to compare its phenotypic consequences to those induced by the specific genetic knockdown of β-catenin (CTNNB1) using siRNA. The rationale is that if the small molecule inhibitor and the gene-specific knockdown produce analogous biological outcomes, it provides strong evidence for on-target activity.
Comparison of Phenotypic Effects: this compound vs. CTNNB1 siRNA
Treatment of cancer cell lines with this compound has been shown to decrease cell viability and proliferation, induce apoptosis, and cause cell cycle arrest.[5][6][7][8] Similarly, the knockdown of β-catenin using siRNA results in comparable phenotypic changes, including reduced cell proliferation, increased apoptosis, and decreased cell invasion.[1][2][9] Below is a summary of quantitative data from various studies.
Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (150 µM, 24h) | BxPC-3 (Pancreatic) | MTT | Cell Viability | ~40% decrease | [2] |
| This compound (150 µM, 24h) | MiaPaCa-2 (Pancreatic) | MTT | Cell Viability | ~50% decrease | [2] |
| This compound (100 µM, 96h) | NCI-H295 (Adrenocortical) | MTS | Cell Proliferation | Significant decrease | [6] |
| CTNNB1 siRNA (100 nM, 48h) | HepG2 (Hepatoma) | MTT | Cell Viability | ~35% decrease | [3] |
| CTNNB1 siRNA (100 nM, 48h) | Hep3B (Hepatoma) | MTT | Cell Viability | ~40% decrease | [3] |
| CTNNB1 siRNA | H295R (Adrenocortical) | CCK-8 | Cell Viability | Significant decrease | [10] |
Apoptosis and Cell Cycle
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (200 µM, 48h) | NCCIT (Testicular) | Annexin V/PI | Apoptosis | 4.54% apoptotic cells | [4] |
| This compound (200 µM, 48h) | NTERA2 (Testicular) | Annexin V/PI | Apoptosis | 21.83% apoptotic cells | [4] |
| This compound (150 µM, 24h) | BxPC-3 (Pancreatic) | PI Staining | G1 Cell Cycle Arrest | 30.7% increase in G1 | [2] |
| This compound (150 µM, 24h) | MiaPaCa-2 (Pancreatic) | PI Staining | G1 Cell Cycle Arrest | 28.4% increase in G1 | [2] |
| CTNNB1 siRNA | SW480 (Colon) | Flow Cytometry | Apoptosis | 18.76% apoptotic cells | [9] |
| CTNNB1 siRNA | H295R (Adrenocortical) | Western Blot | Cyclin D1 reduction | Significant decrease | [10] |
Experimental Protocols
Below are generalized protocols for this compound treatment and CTNNB1 siRNA transfection. Specific conditions may need to be optimized for different cell lines.
This compound Treatment Protocol
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well or 6-well plates) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, perform the desired downstream assays, such as cell viability (MTT, MTS), apoptosis (Annexin V/PI staining, caspase activity), or cell cycle analysis (propidium iodide staining).
CTNNB1 siRNA Transfection Protocol
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 50-70% on the day of transfection.
-
siRNA Preparation: Dilute the CTNNB1 siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., lipofectamine) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this initial incubation, fresh, complete medium can be added.
-
Gene Silencing and Analysis: Allow 24-72 hours for the siRNA to effectively knock down the target gene expression. Subsequently, perform downstream assays to assess the phenotype and validate the knockdown efficiency by Western blot or qPCR.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA-Mediated β-Catenin Knockdown in Human Hepatoma Cells Results in Decreased Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Development of a novel fluorescence polarization-based assay for studying the β-catenin/Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CTNNB1 Knockdown Inhibits Cell Proliferation and Aldosterone Secretion Through Inhibiting Wnt/β-Catenin Signaling in H295R Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PNU-74654 and XAV-939 in Wnt/β-Catenin Signaling Inhibition
For researchers in oncology, developmental biology, and regenerative medicine, the Wnt/β-catenin signaling pathway is a critical area of study and a promising target for therapeutic intervention. Dysregulation of this pathway is implicated in a multitude of diseases, most notably cancer. Two small molecule inhibitors, PNU-74654 and XAV-939, have emerged as valuable tools for dissecting and inhibiting this pathway. This guide provides a comprehensive comparison of their mechanisms, efficacy, and applications, supported by experimental data to aid researchers in selecting the appropriate inhibitor for their needs.
Mechanism of Action: Targeting Different Nodes of the Wnt Pathway
The primary distinction between this compound and XAV-939 lies in their respective points of intervention within the Wnt/β-catenin signaling cascade.
This compound acts at the nuclear level, downstream in the pathway. It functions by disrupting the crucial protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2][3] This interaction is the final step in the canonical Wnt pathway, where the β-catenin/TCF complex activates the transcription of Wnt target genes, such as c-myc and cyclin D1, which drive cell proliferation.[2] By preventing this association, this compound effectively blocks the transcriptional output of Wnt signaling.
XAV-939 , in contrast, targets a more upstream component of the pathway. It is a potent inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two enzymes that play a key role in the degradation of Axin.[4][5][6][7] Axin is a scaffold protein and a critical component of the β-catenin destruction complex. By inhibiting Tankyrases, XAV-939 leads to the stabilization and accumulation of Axin.[4][6][8] This, in turn, enhances the activity of the destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin.[4][8] Consequently, β-catenin is unable to translocate to the nucleus and activate Wnt target gene expression.
Caption: Wnt/β-catenin signaling pathway with inhibition sites of this compound and XAV-939.
Potency and Efficacy: A Quantitative Comparison
The potency of a Wnt inhibitor is a critical parameter for experimental design. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) provide quantitative measures of efficacy.
| Inhibitor | Target | IC50 / Kd | Cell Line / Assay | Reference |
| This compound | β-catenin/TCF4 Interaction | Kd: 450 nM | Cell-free assay | [1][9] |
| Cell Growth | IC50: 122 ± 0.4 µM | MCF-7 (breast cancer) | [10][11] | |
| XAV-939 | Tankyrase 1 | IC50: 11 nM (Huang et al.), 5 nM | Cell-free assay | [4][7] |
| Tankyrase 2 | IC50: 4 nM (Huang et al.), 2 nM | Cell-free assay | [4][7] | |
| Wnt Signaling | IC50: ~1.5 µM (TOPFLASH assay) | MDA-MB-231 (breast cancer) | [6] | |
| Cell Viability | IC50: 20.02 µM | NCI-H446 (small cell lung cancer) | [12] |
From the available data, XAV-939 exhibits high potency against its direct targets, Tankyrase 1 and 2, with IC50 values in the low nanomolar range.[4][7] this compound's binding affinity to β-catenin is also in the nanomolar range.[1][9] However, when assessing their effects on cell-based assays, the concentrations required to achieve a biological response are in the micromolar range for both compounds. It is important to note that IC50 values can vary significantly depending on the cell line and the specific assay used.
Experimental Protocols
To aid in the experimental design, detailed methodologies for key assays are provided below.
TOPflash Reporter Assay (for assessing Wnt pathway activity)
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, SW480) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Wnt Stimulation and Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing either Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.
-
Concurrently, treat the cells with various concentrations of this compound or XAV-939. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in Wnt reporter activity relative to the unstimulated control.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Western Blotting (for analyzing protein levels)
-
Cell Lysis:
-
Treat cells with this compound or XAV-939 for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, Axin, Cyclin D1, c-myc, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
-
Caption: A typical experimental workflow for the comparison of Wnt signaling inhibitors.
Concluding Remarks
Both this compound and XAV-939 are effective inhibitors of the Wnt/β-catenin signaling pathway, but their distinct mechanisms of action make them suitable for different experimental questions. XAV-939, with its upstream target, is ideal for studying the role of the β-catenin destruction complex and for applications where a rapid and potent decrease in total β-catenin levels is desired. This compound, acting downstream, is particularly useful for investigating the nuclear functions of β-catenin and for selectively inhibiting Wnt-dependent transcription without affecting cytoplasmic β-catenin levels, which may have other cellular roles. The choice between these two inhibitors will ultimately depend on the specific research goals, the cellular context, and the desired point of intervention in the Wnt pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. adooq.com [adooq.com]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound enhances the antiproliferative effects of 5-FU in breast cancer and antagonizes thrombin-induced cell growth via the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PNU-74654 and IWR-1 for Targeting β-Catenin in Wnt Signaling
For researchers, scientists, and drug development professionals, the selection of a suitable small molecule inhibitor is a critical step in investigating the Wnt/β-catenin signaling pathway. This guide provides an objective comparison of two widely used inhibitors, PNU-74654 and IWR-1, to aid in the selection of the most appropriate tool for specific research needs.
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Central to this pathway is the transcriptional coactivator β-catenin. Two small molecules, this compound and IWR-1, are frequently employed to probe the function of β-catenin, albeit through distinct mechanisms of action. This guide delves into a detailed comparison of their performance, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
This compound and IWR-1 inhibit the Wnt/β-catenin pathway at different points, offering researchers distinct advantages depending on the experimental question.
This compound acts downstream in the nucleus by directly disrupting the protein-protein interaction between β-catenin and its transcriptional partner, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF).[1][2][3] This blockade prevents the transcription of Wnt target genes that drive cell proliferation and other oncogenic processes.[1][4]
IWR-1 , on the other hand, acts upstream in the cytoplasm. It stabilizes the Axin-scaffolded destruction complex, the cellular machinery responsible for targeting β-catenin for proteasomal degradation.[5][6] By enhancing the activity of this complex, IWR-1 promotes the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and nuclear translocation.[6]
Potency and Efficacy: A Quantitative Look
Direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and IWR-1 is challenging due to variations in experimental systems across different studies. However, available data provides valuable insights into their relative potencies.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 / KD | Reference |
| This compound | β-catenin/TCF4 Interaction | Cell-free | - | KD = 450 nM | [7] |
| Wnt/β-catenin pathway | Cell-based (Viability) | NCI-H295 | IC50 = 129.8 µM | ||
| Wnt/β-catenin pathway | Cell-based (Viability) | Breast Cancer Cells | IC50 = 122 µM | ||
| IWR-1 | Wnt/β-catenin pathway | Cell-based (Reporter) | L-cells (Wnt3A) | IC50 = 180 nM | |
| Tankyrase 1 (TNKS1) | In vitro | - | IC50 = 131 nM | ||
| Tankyrase 2 (TNKS2) | In vitro | - | IC50 = 56 nM |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and endpoint measured. The data presented here is for comparative purposes and may not be directly extrapolated to other systems.
Selectivity and Off-Target Effects
A crucial consideration for any inhibitor is its specificity. While both this compound and IWR-1 are valuable research tools, they are not without potential off-target effects.
This compound was initially identified through virtual screening, and while it effectively disrupts the β-catenin/TCF interaction, some reports suggest its development has been hindered by a lack of selectivity.[8] Researchers using this compound should consider including appropriate controls to account for potential off-target effects.
IWR-1 is known to inhibit Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family. While TNKS enzymes are involved in the regulation of Axin levels, this activity could contribute to off-target effects in certain contexts. The diastereomer of IWR-1, IWR-1-exo, exhibits significantly reduced activity against the Wnt/β-catenin pathway and can serve as a valuable negative control to assess the specificity of IWR-1's effects.[6]
Experimental Data and Observations
Cellular Effects of this compound
Studies in various cancer cell lines have demonstrated that this compound can:
-
Inhibit cell proliferation: Treatment with this compound has been shown to decrease the viability of pancreatic and testicular cancer cells in a dose-dependent manner.[1][4]
-
Induce cell cycle arrest: In pancreatic cancer cells, this compound treatment leads to G1 arrest.[1] In testicular cancer cells, an increase in the sub-G1 population is observed, indicative of apoptosis.[4]
-
Promote apoptosis: this compound has been shown to induce apoptosis in hepatocellular and testicular cancer cells.[4][9]
-
Inhibit cell migration: In pancreatic cancer cells, this compound treatment resulted in a significant reduction in cell migration.[1]
Cellular Effects of IWR-1
IWR-1 has been shown to effectively inhibit Wnt/β-catenin signaling, leading to:
-
Decreased β-catenin levels: By stabilizing the destruction complex, IWR-1 promotes the phosphorylation and degradation of β-catenin.[6]
-
Inhibition of Wnt target gene expression: Consequently, the transcription of downstream target genes of the Wnt pathway is suppressed.
-
Suppression of cancer stem-like cell properties: IWR-1 has been shown to be specifically cytotoxic for osteosarcoma cancer stem-like cells and to impair their self-renewal capacity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer [mdpi.com]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of the Wnt/b-catenin pathway using this compound reduces tumor growth in in vitro and in vivo models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
PNU-74654: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory concentration (IC50) of PNU-74654, a potent Wnt/β-catenin signaling pathway inhibitor, across a range of cancer cell lines. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its mechanism and application in cancer research.
Introduction to this compound
This compound is a small molecule inhibitor that targets the canonical Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[1][2] Its primary mechanism of action involves the disruption of the interaction between β-catenin and T-cell factor 4 (Tcf4).[1][3] This inhibition prevents the transcription of Wnt target genes, which are crucial for cancer cell proliferation, survival, and migration.[4] Emerging evidence also suggests that this compound may exert its anti-tumor effects through the modulation of other signaling pathways, such as the NF-κB pathway.[5][6]
Comparative IC50 Data of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by in vitro studies.
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Notes |
| Breast Cancer | MCF-7 | 122 ± 0.4 | This compound was shown to suppress cell growth and synergistically enhance the antiproliferative activity of 5-fluorouracil (5-FU).[2][3] |
| Adrenocortical Carcinoma | NCI-H295 | Not explicitly stated | A significant decrease in cell proliferation was observed at 96 hours with concentrations ranging from 5 to 200 µM.[7] |
| Pancreatic Cancer | BxPC-3 and MiaPaCa-2 | Not explicitly stated for each | Treatment with this compound resulted in a dose-dependent reduction in cell viability.[5] |
| Testicular Cancer | NCCIT and NTERA2 | Not explicitly stated | A dose-dependent decrease in cell viability was observed after 24 hours of treatment with 50 µM and 200 µM of this compound.[8][9] |
| Hepatocellular Carcinoma | HepG2 and Huh7 | Not explicitly stated | Treatment with this compound decreased cell viability and inhibited cell migration.[6] |
| Colorectal Cancer | CT-26 | Not explicitly stated | This compound inhibited cell growth and had a synergistic anti-tumor effect when combined with 5-FU.[10][11] |
Experimental Protocols
The IC50 values are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for IC50 Determination
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[1]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
This compound Mechanism of Action in the Wnt/β-catenin Pathway
Caption: this compound inhibits the Wnt/β-catenin pathway.
Experimental Workflow for IC50 Determination via MTT Assay
Caption: Workflow of an MTT assay for IC50 determination.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances the antiproliferative effects of 5-FU in breast cancer and antagonizes thrombin-induced cell growth via the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Wnt/b-catenin pathway using this compound reduces tumor growth in in vitro and in vivo models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits colon cancer progression by disrupting the Wnt/beta-catenin pathway [icbcongress.com]
A Comparative Guide to Small Molecule Alternatives for PNU-74654 in Wnt/β-Catenin Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small molecule inhibitors that serve as alternatives to PNU-74654 for targeting the Wnt/β-catenin signaling pathway. The focus is on compounds that disrupt the crucial protein-protein interaction between β-catenin and its transcriptional co-activators, a key downstream node in the pathway often dysregulated in various cancers.[1][2]
Introduction to this compound and the Therapeutic Target
The canonical Wnt/β-catenin signaling pathway plays a vital role in embryonic development and adult tissue homeostasis.[3] Its aberrant activation is a well-established driver in numerous cancers, including colorectal cancer.[4][5] A critical step in this pathway is the nuclear translocation of β-catenin, which then binds to T-cell factor/lymphoid-enhancer factor (TCF/LEF) transcription factors to drive the expression of oncogenes like c-Myc and cyclin D1.[4][5][6]
This compound is a small molecule developed to inhibit this pathway by directly binding to β-catenin and disrupting its interaction with TCF4.[6][7][8] It binds to β-catenin with a dissociation constant (KD) of 450 nM and has shown efficacy in reducing cell proliferation and inducing apoptosis in various cancer cell models.[6][7][9] However, the need for alternative molecules with different binding mechanisms, improved potency, or better pharmacokinetic properties drives ongoing research. This guide explores prominent alternatives, focusing on their mechanism, potency, and the experimental data supporting their use.
Wnt/β-Catenin Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical Wnt signaling pathway, highlighting the points of intervention for this compound and its alternatives. In the "ON-State," Wnt ligands trigger a cascade that leads to the stabilization and nuclear accumulation of β-catenin.[3] Inhibitors discussed here primarily target the final transcriptional activation step by preventing the formation of the β-catenin-co-activator complex.
Comparison of Small Molecule Inhibitors
The primary alternatives to this compound are molecules that, instead of targeting the β-catenin/TCF4 interface, disrupt the interaction between β-catenin and the transcriptional co-activator CREB-binding protein (CBP). This offers a different, yet functionally related, mechanism to suppress Wnt-driven transcription.
| Compound | Target Interaction | Mechanism of Action | IC50 / KD | Cell Line Examples | Reference |
| This compound | β-catenin / TCF4 | Competes with TCF4 for binding to β-catenin, preventing transcriptional activation.[6][7] | KD: 450 nM (binding)[7][9]IC50: 129.8 µM (cell viability) | NCI-H295, NCCIT, NTERA2, Pancreatic Cancer Cells | [6][7][9][10] |
| ICG-001 | β-catenin / CBP | Binds to CBP, selectively blocking its interaction with β-catenin without affecting the β-catenin/p300 interaction.[11] | IC50: 3 µM (CBP binding)[11]IC50: 0.83 - 1.24 µM (cell viability) | Osteosarcoma (KHOS, MG63), Pediatric Glioma (KNS42, SF188), Meningioma | [11][12][13][14] |
| PRI-724 (Foscenvivint) | β-catenin / CBP | A pro-drug of C-82 (an analog of ICG-001) that specifically disrupts the β-catenin/CBP interaction.[15][16][17] | IC50: 4.97 - 8.63 µM (cell viability) | Germ Cell Tumors (NTERA-2), Head and Neck Squamous Carcinoma (CAL 27, FaDu) | [18][19] |
| CWP232291 | Indirect β-catenin | Pro-drug of CWP232204. Induces ER stress and promotes apoptosis, leading to β-catenin degradation.[20][21] | Not directly comparable (different mechanism) | Ovarian Cancer, Acute Myeloid Leukemia (AML) | [20][21][22] |
Detailed Profiles of Alternative Molecules
ICG-001
ICG-001 is a well-characterized inhibitor that targets the β-catenin/CBP interaction.[11] By binding to CBP, it allosterically prevents the recruitment of β-catenin, thereby inhibiting the transcription of Wnt target genes.[11][23] A key feature of ICG-001 is its specificity for the CBP co-activator over the highly homologous p300, which allows for a more nuanced modulation of gene expression.[11] Studies have demonstrated its efficacy in reducing cell viability and colony formation in various cancers, including osteosarcoma and pediatric gliomas, with IC50 values in the low micromolar range.[12][13]
PRI-724 (Foscenvivint)
PRI-724 is a clinical-stage small molecule and a pro-drug of C-82, which is an analog of ICG-001.[16][17] It functions similarly by disrupting the β-catenin/CBP interaction, thereby antagonizing Wnt signaling.[15][18] As a second-generation compound, it has been optimized for clinical development and has been investigated in trials for liver fibrosis and various cancers.[15][16] In preclinical studies, PRI-724 has shown dose-dependent inhibition of cancer cell viability, for instance, in germ cell tumor lines with IC50 values ranging from approximately 5 to 9 µM.[18]
CWP232291
CWP232291 represents a mechanistically distinct alternative. It is a pro-drug that is converted to its active form, CWP232204.[20] Instead of directly targeting a protein-protein interaction, its active metabolite induces endoplasmic reticulum (ER) stress and promotes apoptosis, which subsequently leads to the degradation of β-catenin.[20][21] This compound has shown potent anti-tumor effects in models of ovarian cancer and hematological malignancies and is being evaluated in clinical trials.[20][22][24]
Key Experimental Protocols
Accurate evaluation of Wnt/β-catenin pathway inhibitors relies on robust and standardized assays. Below are detailed protocols for essential experiments.
Experimental Workflow: TCF/LEF Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.
Protocol: TCF/LEF Dual-Luciferase Reporter Assay This protocol is adapted for cells grown in a 24-well plate format.[25][26]
-
Cell Seeding (Day 0): Seed cells (e.g., HEK293T) at a density of 5 x 10^4 cells/well in 500 µL of complete growth medium.[25] Culture at 37°C with 5% CO2.
-
Transfection (Day 1):
-
Prepare a DNA mixture for each well containing:
-
100 ng TOPFlash (or FOPFlash for control wells) reporter plasmid.[27] TOPFlash contains TCF-binding sites upstream of a luciferase gene, while FOPFlash contains mutated, non-functional sites.[27][28]
-
10 ng of a Renilla luciferase plasmid (e.g., pRL-SV40) as an internal control for transfection efficiency and cell number.[25]
-
-
Transfect the cells using a suitable reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
-
Treatment (Day 2): Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired treatments: vehicle control (e.g., DMSO), a Wnt pathway activator (e.g., Wnt3a conditioned medium), and/or varying concentrations of the small molecule inhibitor.
-
Cell Lysis (Day 3): After 18-24 hours of treatment, wash the cells once with 1X PBS. Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Measurement (Day 3):
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.[25]
-
Use a luminometer equipped with dual injectors to measure luciferase activity. First, inject the firefly luciferase substrate and measure the signal. Second, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase signal.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency.
-
Determine the Wnt-specific transcriptional activity by calculating the ratio of normalized TOPFlash activity to normalized FOPFlash activity (TOP/FOP ratio).[27]
-
Compare the TOP/FOP ratios of treated samples to the vehicle control to determine the inhibitory effect.
-
Protocol: Co-Immunoprecipitation (Co-IP) to Validate Target Engagement This protocol is designed to demonstrate that an inhibitor disrupts the interaction between β-catenin and its binding partners (TCF4 or CBP).[29][30]
-
Cell Culture and Treatment: Plate cells (e.g., SW480 or HEK293T transfected with relevant constructs) and grow to 80-90% confluency. Treat the cells with the inhibitor or vehicle control for the desired time (e.g., 6-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[30][31] Non-ionic detergents are crucial for preserving protein complexes.[29]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 10 minutes at 4°C.[31]
-
-
Pre-clearing (Optional but Recommended): Transfer the supernatant to a new tube. Add 20 µL of Protein A/G agarose beads and incubate for 1 hour at 4°C with rotation.[31] Pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding to the beads.[29]
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of the primary antibody (e.g., anti-β-catenin). As a negative control, use an equivalent amount of a non-specific IgG from the same host species.[29][31]
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-40 µL of pre-washed Protein A/G agarose or magnetic beads and incubate for another 1-3 hours at 4°C.[32]
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack.[31]
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting to detect the "pulled-down" protein (β-catenin) and its co-precipitated binding partner (TCF4 or CBP). A successful disruption will show a reduced amount of the binding partner in the inhibitor-treated lane compared to the vehicle control.
-
References
- 1. gosset.ai [gosset.ai]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Wnt/beta-catenin/tcf signaling: a critical pathway in gastrointestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CREB-binding protein inhibitor ICG-001: a promising therapeutic strategy in sporadic meningioma with NF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CWP232291|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 22. Phase 1 study of CWP232291 in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rndsystems.com [rndsystems.com]
- 24. journals.viamedica.pl [journals.viamedica.pl]
- 25. Wnt Reporter Activity Assay [bio-protocol.org]
- 26. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 27. jcancer.org [jcancer.org]
- 28. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. assaygenie.com [assaygenie.com]
- 32. google.com [google.com]
Comparative Guide to PNU-74654: Confirming Activity on Downstream Wnt Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-74654, a known inhibitor of the Wnt signaling pathway, with other alternative compounds. The focus is on the experimental data confirming its activity on downstream Wnt targets, offering a valuable resource for researchers in oncology and developmental biology.
Introduction to this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial cell signaling pathway involved in embryogenesis and tissue homeostasis. Its aberrant activation is implicated in various cancers. A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of downstream target genes. These target genes, including Cyclin D1 and c-Myc, are critical regulators of cell proliferation and survival.
This compound is a small molecule inhibitor that disrupts the interaction between β-catenin and TCF4, thereby inhibiting the transcription of Wnt target genes.[1] This guide will delve into the experimental evidence supporting this mechanism and compare its efficacy with other Wnt pathway inhibitors.
Comparative Analysis of Wnt Pathway Inhibitors
The efficacy of this compound has been evaluated against other Wnt signaling inhibitors in various in vitro models. The following tables summarize the available quantitative data.
Table 1: Comparative Inhibitory Activity on Wnt Signaling (TCF/LEF Reporter Assay)
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | DLD1-Wnt-luc | Luciferase Reporter | ~100 | [2] |
| XAV-939 | DLD1-Wnt-luc | Luciferase Reporter | ~0.1 | [2] |
| ICRT14 | DLD1-Wnt-luc | Luciferase Reporter | ~0.5 | [2] |
IC50 values are estimated from the dose-response curves presented in the cited literature.
Table 2: Inhibitory Concentration (IC50) on Cancer Cell Viability
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | NCI-H295 (Adrenocortical Carcinoma) | ~50 (96h) | [3] |
| This compound | MCF-7 (Breast Cancer) | 122 ± 0.4 | [4][5] |
| This compound | BxPC-3 (Pancreatic Cancer) | Not specified, dose-dependent decrease | |
| This compound | MiaPaCa-2 (Pancreatic Cancer) | Not specified, dose-dependent decrease | [6] |
| ICG-001 | RPMI-8226 (Multiple Myeloma) | 6.96 ± 0.14 | |
| ICG-001 | H929 (Multiple Myeloma) | 12.25 ± 2.75 | [7] |
Table 3: Qualitative Comparison of Effects on Downstream Wnt Targets
| Compound | Downstream Target | Effect | Cell Line | Reference |
| This compound | Cyclin D1 | Decreased protein expression | Pancreatic Cancer Cells | [8] |
| This compound | c-Myc | No significant change in mRNA | NCI-H295 | |
| XAV-939 | c-Myc | Significantly downregulated mRNA expression | A549 (Lung Adenocarcinoma) | [1] |
| PKF115-584 | Cyclin D1, c-Myc | Decreased expression | NCI-H295R | [4] |
| ICG-001 | c-Myc, Cyclin D1 | Down-regulation of gene expression | Multiple Myeloma Cells | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the activity of this compound on downstream Wnt targets.
TCF/LEF Luciferase Reporter Assay
This assay is a standard method to quantify the activity of the canonical Wnt signaling pathway.
-
Cell Culture and Transfection:
-
Plate HEK293T cells (or other suitable cell lines) in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively expressed Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or other Wnt inhibitors. Include a vehicle control (e.g., DMSO).
-
To activate the Wnt pathway, cells can be co-treated with Wnt3a conditioned medium or a GSK3β inhibitor like LiCl.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value for each compound.
-
Western Blot Analysis for Downstream Target Proteins
This technique is used to detect and quantify the protein levels of downstream Wnt targets like β-catenin, Cyclin D1, and c-Myc.
-
Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound or other inhibitors at desired concentrations for a specified time (e.g., 24, 48 hours).
-
For analysis of nuclear β-catenin, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for β-catenin, Cyclin D1, c-Myc, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the expression of the target protein to the loading control.
-
Visualizing the Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway and experimental workflows.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jbuon.com [jbuon.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gene Expression Profiling and Protein Analysis Reveal Suppression of the C-Myc Oncogene and Inhibition JAK/STAT and PI3K/AKT/mTOR Signaling by Thymoquinone in Acute Myeloid Leukemia Cells [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
Cross-Validation of PNU-74654 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor PNU-74654 with genetic models for targeting the Wnt/β-catenin signaling pathway. The objective is to offer a clear, data-driven cross-validation of the inhibitor's effects against established genetic techniques, aiding researchers in the selection of appropriate experimental models and interpretation of results.
Introduction to Wnt/β-catenin Pathway Modulation
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Two primary approaches for interrogating and inhibiting this pathway are pharmacological intervention with small molecules like this compound and genetic modification through techniques such as siRNA-mediated knockdown and CRISPR/Cas9 knockout of key pathway components.
This compound is a small molecule inhibitor that disrupts the interaction between β-catenin and T-cell factor 4 (TCF4), a critical step in the transcriptional activation of Wnt target genes. Genetic models, such as the knockdown or knockout of CTNNB1 (the gene encoding β-catenin) or TCF4, provide a highly specific method to dissect the pathway's function and validate the on-target effects of pharmacological agents.
Comparative Data Presentation
The following tables summarize the quantitative effects of this compound and genetic modifications on key cellular processes in cancer cell lines.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Intervention | Cell Line(s) | Concentration/ Method | Effect on Viability/Proliferation | Reference(s) |
| This compound | NCI-H295 | 129.8 µM (IC50) | 50% inhibition of cell proliferation. | |
| Pancreatic Cancer (BxPC-3, MiaPaCa-2) | 50 µM | Significant decrease in cell viability. | ||
| Testicular Cancer (NCCIT, NTERA2) | Not specified | Dose-dependent decrease in cell viability. | ||
| β-catenin (siRNA Knockdown) | Human Hepatoma (HepG2, Hep3B) | 100 nM | Significant decrease in cell viability and proliferation. | |
| Colon Cancer (SW480) | Not specified | Inhibition of cell proliferation. | ||
| Colon Cancer (HCT116) | Not specified | Reduced cellular proliferation. | ||
| β-catenin (CRISPR Knockout) | HEK 293T | Not specified | Significantly inhibited proliferation rate. | |
| TCF4 (CRISPR Knockout) | Human Colon Cancer Cells | Not specified | Negligible effect or slight reduction in expression of target genes; redundant with TCF1 and LEF1. | |
| Mouse Colon | Not specified | Increased cell proliferation. |
Table 2: Comparison of Effects on Apoptosis and Cell Cycle
| Intervention | Cell Line(s) | Concentration/ Method | Effect on Apoptosis/Cell Cycle | Reference(s) |
| This compound | NCI-H295 | 10-200 µM | Increased early and late apoptosis. | |
| Pancreatic Cancer (BxPC-3, MiaPaCa-2) | 50, 150 µM | G1 phase cell cycle arrest. | ||
| Testicular Cancer (NCCIT, NTERA2) | Not specified | Induced apoptosis (significant increase in sub-G1 phase). | ||
| β-catenin (siRNA Knockdown) | Colon Cancer (SW480) | Not specified | Increased apoptosis. | |
| β-catenin (CRISPR Knockout) | HEK 293T | Not specified | Did not affect apoptosis. |
Experimental Protocols
This compound Treatment Protocol (In Vitro)
This protocol is a generalized representation based on methodologies from cited literature.
-
Cell Culture: Plate cells (e.g., NCI-H295, BxPC-3) in appropriate culture medium and incubate at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 60-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 150, 200 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours) depending on the assay to be performed.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of cell viability (e.g., MTT assay), proliferation (e.g., BrdU incorporation), apoptosis (e.g., Annexin V staining), or protein/gene expression (e.g., Western blot, qRT-PCR).
Genetic Model Protocol: siRNA-mediated Knockdown of β-catenin
This protocol is a generalized representation based on methodologies from cited literature.
-
Cell Culture: Plate cells (e.g., HepG2, SW480) in antibiotic-free medium to a confluency of 50-60% at the time of transfection.
-
siRNA Preparation: Dilute the β-catenin specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine® 2000) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this, replace the transfection medium with fresh complete medium.
-
Post-Transfection Incubation: Culture the cells for an additional 24, 48, or 72 hours before harvesting for downstream analysis.
-
Validation and Analysis: Confirm the knockdown efficiency by Western blot or qRT-PCR for β-catenin expression. Perform functional assays as described for the this compound treatment.
Genetic Model Protocol: CRISPR/Cas9-mediated Knockout of CTNNB1
This protocol is a generalized representation based on methodologies from cited literature.
-
Guide RNA Design and Cloning: Design and clone two single-guide RNAs (sgRNAs) targeting the CTNNB1 gene into a Cas9 expression vector.
-
Cell Transfection: Transfect the Cas9-sgRNA plasmids into the target cells (e.g., HEK 293T) using a suitable transfection method.
-
Clonal Selection: After 48 hours, select for transfected cells using an appropriate selection marker (e.g., puromycin). Isolate single-cell clones by limiting dilution and expand them.
-
Genotyping: Screen the individual clones for CTNNB1 knockout by PCR and Sanger sequencing of the targeted genomic region to identify insertions or deletions (indels).
-
Protein Validation: Confirm the absence of β-catenin protein expression in the knockout clones by Western blot analysis.
-
Functional Analysis: Expand the validated knockout clones and perform functional assays to assess the phenotypic consequences of CTNNB1 ablation.
Visualizing the Mechanisms
Wnt/β-catenin Signaling Pathway and Point of Intervention
Caption: Wnt/β-catenin signaling pathway and intervention points.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound and genetic models.
Discussion and Conclusion
The data presented demonstrate a strong correlation between the phenotypic effects of the pharmacological inhibitor this compound and genetic knockdown or knockout of β-catenin. Both approaches lead to a significant reduction in cell proliferation and viability in cancer cell lines dependent on Wnt/β-catenin signaling. The induction of apoptosis is also a common outcome, although the effect of CRISPR-mediated β-catenin knockout on apoptosis may be cell-type dependent.
Interestingly, the genetic ablation of TCF4 can yield more complex and context-dependent results, with some studies indicating a potential for redundancy with other TCF/LEF family members or even a tumor-suppressive role in certain contexts. This highlights a key advantage of this compound, which targets the broader β-catenin/TCF interaction, potentially circumventing redundancy issues observed with single-gene knockouts.
Safety Operating Guide
Proper Disposal Procedures for PNU-74654: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal of PNU-74654, a Wnt/β-catenin pathway inhibitor. While specific institutional and regional regulations must always be followed, this guide outlines the key considerations and recommended procedures for managing this compound waste.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide |
| Molecular Formula | C₁₉H₁₆N₂O₃ |
| Molecular Weight | 320.34 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Recommended storage at +4°C or -20°C |
Disposal Protocol
Due to the absence of specific disposal instructions in the available Safety Data Sheets (SDS), a conservative approach based on general principles of laboratory chemical waste management is recommended. The following step-by-step protocol should be adapted to comply with all applicable local, state, and federal regulations.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to ensure full compliance.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Solutions containing this compound.
-
-
Segregate this compound waste from other laboratory waste. Do not mix with incompatible chemicals.
Step 2: Waste Collection and Storage
-
Use designated, properly labeled, and sealed waste containers. The containers should be compatible with the chemical properties of this compound and any solvents used.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Step 3: Professional Disposal
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with all necessary documentation, including the chemical name, quantity, and any other relevant safety information.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
Personal protective equipment for handling PNU-74654
Essential Safety and Handling Guide for PNU-74654
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of this compound, a Wnt/β-catenin signaling pathway inhibitor.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE)
As a substance with potential hazards, including skin, eye, and respiratory irritation, a comprehensive suite of personal protective equipment is mandatory when handling this compound.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile) and a lab coat or other protective clothing. | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. Work in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Preparation :
-
Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials, including the correct solvent (e.g., DMSO, ethanol), vials, and pipettes.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Weighing and Solution Preparation :
-
Handle the solid form of this compound within a chemical fume hood to avoid inhalation of the powder.
-
Use appropriate tools to handle the solid (e.g., spatula).
-
When preparing stock solutions, slowly add the solvent to the solid to minimize splashing. This compound is soluble in DMSO and ethanol.
-
Cap the vial tightly and vortex or sonicate to ensure complete dissolution.
-
-
Use in Experiments :
-
All procedures involving this compound, including cell culture treatment, should be performed in a biological safety cabinet or chemical fume hood.
-
Use appropriate pipetting techniques to avoid generating aerosols.
-
Clearly label all solutions containing this compound.
-
-
Post-Handling :
-
Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol).
-
Remove and dispose of gloves and any other contaminated disposable materials in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated tips) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : All solutions containing this compound, including unused stock solutions and experimental media, must be collected as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials : Disposable items such as gloves, pipette tips, and culture plates that have come into contact with this compound should be disposed of in a designated hazardous waste container.
-
Waste Pickup : Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural flow for safely handling this compound, the following diagram illustrates the key steps and decision points.
Caption: A flowchart outlining the essential steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
